molecular formula C12H10BrNO3 B047433 Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate CAS No. 122794-99-4

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

Cat. No.: B047433
CAS No.: 122794-99-4
M. Wt: 296.12 g/mol
InChI Key: IVZIOBTVAJBBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is a high-value, multifunctional chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate, primarily for the construction of complex quinoline-based libraries. Its core structure features a bromo substituent at the 6-position, which is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification to access a wide array of 6-aryl or 6-alkynyl quinoline derivatives. Simultaneously, the ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, such as amides, providing an additional handle for structural modification.

Properties

IUPAC Name

ethyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZIOBTVAJBBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351071
Record name Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122794-99-4, 79607-23-1
Record name Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating its physical data, outlining relevant experimental protocols, and illustrating its synthetic pathway.

Core Physical and Chemical Data

This compound is a solid compound with the molecular formula C12H10BrNO3.[1] Its molecular weight is 296.12 g/mol .[1] While specific, experimentally determined values for the melting point, boiling point, and a comprehensive solubility profile in various solvents are not consistently reported in the available literature, this guide provides standardized protocols for their determination.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C12H10BrNO3[1]
Molecular Weight 296.12 g/mol [1]
Appearance Solid
CAS Number 122794-99-4[1]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small, finely powdered sample of the crystalline solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the apparatus alongside a thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination

Understanding the solubility of a compound is essential for its purification, formulation, and biological testing. The following protocol outlines a systematic approach to determining the solubility of an organic compound in various solvents.

Methodology:

  • Solvent Selection: A range of common laboratory solvents should be used, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

  • Procedure:

    • To a small test tube, add approximately 10-20 mg of the compound.

    • Add the selected solvent dropwise (e.g., 0.1 mL at a time) while continuously agitating or vortexing the mixture.

    • Observe for dissolution. A compound is generally considered "soluble" if it completely dissolves to form a clear solution at a concentration of at least 50 mg/mL.

    • If the compound does not dissolve at room temperature, gentle heating may be applied to assess for temperature-dependent solubility.

    • The results should be recorded qualitatively (e.g., soluble, sparingly soluble, insoluble) for each solvent.

Synthesis Pathway

This compound is a valuable intermediate in organic synthesis. The following diagram illustrates a common synthetic route to this compound.

Synthesis_of_Ethyl_6_bromo_4_hydroxyquinoline_3_carboxylate cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-bromoaniline 4-bromoaniline reaction_vessel Reaction in Diphenyl Ether 4-bromoaniline->reaction_vessel diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate diethyl_ethoxymethylenemalonate->reaction_vessel product Ethyl 6-bromo-4-hydroxy- quinoline-3-carboxylate reaction_vessel->product Heat (Reflux)

Caption: Synthesis of this compound.

Experimental Workflow for Compound Characterization

The logical workflow for the physical and structural characterization of a newly synthesized batch of this compound is outlined below.

Characterization_Workflow start Synthesized Compound purification Purification (e.g., Recrystallization) start->purification physical_state Determine Physical State (Solid, Liquid, Gas) purification->physical_state spectroscopic Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopic melting_point Melting Point Determination physical_state->melting_point solubility Solubility Screening physical_state->solubility final_characterization Final Characterization Data Sheet melting_point->final_characterization solubility->final_characterization spectroscopic->final_characterization

Caption: Workflow for the characterization of a chemical compound.

References

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular structure, properties, and synthesis of this compound, a key intermediate in pharmaceutical development.[1] Quinolone derivatives are of significant interest to medicinal chemists due to their diverse biological activities, including potential applications as anticancer, antiviral, and antimalarial agents.[2]

Molecular Structure and Properties

This compound is a halogenated heterocyclic compound.[3] The core of the molecule is a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The structure is characterized by a bromine atom substituted at the 6-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. The compound exists as a solid at room temperature.[3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Empirical Formula C₁₂H₁₀BrNO₃[3][4]
Molecular Weight 296.12 g/mol [3][4][5]
CAS Number 122794-99-4[3]
Appearance Solid[3]
InChI 1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)[3]
InChI Key IVZIOBTVAJBBAS-UHFFFAOYSA-N[3]
SMILES String CCOC(=O)c1cnc2ccc(Br)cc2c1O[3]
Molecular Visualization

The 2D chemical structure of this compound is depicted below. This visualization highlights the arrangement of the quinoline core and its substituents.

Caption: 2D structure of this compound.

Experimental Protocols

This section details a common synthesis method and standard analytical techniques used for the characterization of the title compound.

Synthesis Protocol

A documented method for synthesizing this compound involves a two-step process starting from 4-bromoaniline.[6]

Step 1: Synthesis of 4-bromophenyl ammonia vinyl diethyl malonate

  • A mixture of 4-bromoaniline (10.0g, 58.0mmol) and diethyl ethoxymethylenemalonate (13.8g, 63.8mmol) is prepared.[6]

  • The mixture is heated to reflux for 1 hour.[6]

  • After the reaction, the solution is cooled to room temperature.[6]

  • The cooled solution is poured into n-hexane (300mL) to precipitate the product.[6]

  • The resulting white solid is collected by filtration, washed with n-hexane, and dried.[6]

Step 2: Synthesis of this compound

  • The intermediate from Step 1, 4-bromophenyl ammonia vinyl diethyl malonate (6.0g, 17.5mmol), is added to diphenyl ether (60mL).[6]

  • This reaction mixture is heated to reflux for 1 hour to induce cyclization.[6]

  • Following the reflux period, the solution is allowed to cool to room temperature.[6]

  • The product is precipitated by adding n-hexane (200mL).[6]

  • The final product, a white solid, is isolated by filtration and washed with n-hexane.[6]

The logical flow for this synthesis is outlined in the diagram below.

synthesis_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization start1 4-bromoaniline + Diethyl ethoxymethylenemalonate process1 Heat to Reflux (1 hr) start1->process1 process2 Cool & Precipitate in n-hexane process1->process2 product1 4-bromophenyl ammonia vinyl diethyl malonate process2->product1 start2 Intermediate Product + Diphenyl Ether product1->start2 process3 Heat to Reflux (1 hr) start2->process3 process4 Cool & Precipitate in n-hexane process3->process4 product2 Ethyl 6-bromo-4-hydroxy- quinoline-3-carboxylate process4->product2

Caption: Workflow for the synthesis of the title compound.

Analytical Characterization

The identity and purity of the synthesized compound are typically confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to determine the number and types of hydrogen atoms in the molecule. The spectrum would show characteristic signals for the aromatic protons on the quinoline ring, the ethyl group (a quartet and a triplet), and the hydroxyl proton.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule. Distinct peaks would be expected for each unique carbon atom, including those in the aromatic rings, the carbonyl group, and the ethyl ester.

  • Infrared (IR) Spectroscopy:

    • This technique identifies the functional groups present in the molecule. Key expected absorptions include a broad peak for the O-H stretch of the hydroxyl group, C=O stretching for the ester, C=C and C=N stretching for the quinoline ring, and C-Br stretching.

  • Mass Spectrometry (MS):

    • MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 296.12 g/mol .[3][4][5] The presence of bromine would be indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the M+ peak.

Applications in Research and Development

This compound is a valuable building block in medicinal chemistry and materials science.[1]

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, particularly those being investigated for antibacterial properties.[1]

  • Biochemical Research: The compound is utilized in studies involving enzyme inhibition and receptor binding, which are fundamental to understanding biological pathways and discovering new therapeutic strategies.[1]

  • Agrochemicals and Materials: It also finds application in the creation of fungicides and herbicides, as well as in the development of specialized polymers and coatings.[1]

References

Technical Guide: Spectral and Synthetic Profile of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds.[1][2] Due to the limited availability of public domain experimental spectral data, this guide presents predicted spectral information based on established principles of NMR, IR, and mass spectrometry, alongside a detailed experimental protocol for its synthesis.

Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.5Singlet (broad)1H-OH
~8.50Singlet1HH2
~8.10Doublet1HH5
~7.85Doublet of Doublets1HH7
~7.60Doublet1HH8
~4.30Quartet2H-OCH₂CH₃
~1.35Triplet3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~170.0C=O (ester)
~175.0C4-OH
~145.0C8a
~140.0C2
~135.0C7
~128.0C5
~125.0C4a
~120.0C6
~118.0C8
~108.0C3
~61.0-OCH₂CH₃
~14.5-OCH₂CH₃

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (intramolecular hydrogen bonding)
~3050MediumC-H stretch (aromatic)
~2980MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1640StrongC=C stretch (quinoline ring)
~1600StrongC=C stretch (quinoline ring)
~1240StrongC-O stretch (ester)
~830StrongC-H bend (out-of-plane, aromatic)
~780MediumC-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
295/297High[M]⁺ (presence of Br isotope)
250/252Medium[M - OCH₂CH₃]⁺
222/224Medium[M - COOCH₂CH₃]⁺
194Low[M - Br - CO]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is a multi-step process that can be achieved via a Gould-Jacobs reaction.[3]

Step 1: Condensation of 4-bromoaniline with Diethyl (ethoxymethylene)malonate

A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol produced during the reaction is removed by distillation.

Step 2: Thermal Cyclization

The intermediate adduct from Step 1 is added in portions to a preheated solution of diphenyl ether at 240-250 °C. This mixture is maintained at this temperature for 30-60 minutes to facilitate the cyclization reaction.

Step 3: Isolation and Purification

After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, which is the crude this compound, is collected by filtration. The solid is then washed with petroleum ether to remove residual diphenyl ether and other impurities. The final product is obtained as a white solid.

Spectroscopic Analysis Methodologies

The following are general protocols for the spectroscopic analysis of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is analyzed using the KBr pellet technique. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, and the mass-to-charge ratio (m/z) of the resulting fragments is analyzed.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic workflow for this compound.

Synthesis_Pathway 4-bromoaniline 4-bromoaniline Intermediate_Adduct Intermediate Adduct 4-bromoaniline->Intermediate_Adduct Condensation (100-120 °C) Diethyl (ethoxymethylene)malonate Diethyl (ethoxymethylene)malonate Diethyl (ethoxymethylene)malonate->Intermediate_Adduct Product Ethyl 6-bromo-4- hydroxyquinoline-3-carboxylate Intermediate_Adduct->Product Thermal Cyclization (Diphenyl ether, 240-250 °C)

Caption: Synthetic pathway for this compound.

Biological Context and Potential Applications

While this compound is primarily a synthetic intermediate, the 4-hydroxyquinoline-3-carboxylate scaffold is present in various biologically active molecules. Derivatives of this core structure have been investigated for a range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5] The title compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Further research may explore the direct biological activities of this compound or its utility in the development of novel drug candidates.

References

An In-depth Technical Guide on the Solubility and Stability of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is a crucial intermediate in the synthesis of a variety of bioactive molecules, finding significant application in pharmaceutical research and development. Its quinoline scaffold is a key feature in numerous therapeutic agents, including those with antimicrobial and anticancer properties. A thorough understanding of its solubility and stability is paramount for its effective utilization in drug discovery, formulation development, and process chemistry. This technical guide provides a comprehensive overview of the available data and standardized methodologies for evaluating the solubility and stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueReference(s)
CAS Number 122794-99-4N/A
Molecular Formula C₁₂H₁₀BrNO₃N/A
Molecular Weight 296.12 g/mol N/A
Appearance Buff-colored powderN/A
Melting Point > 300 °CN/A
Storage Conditions 0-8°CN/A

Solubility Profile

Precise quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, based on the general characteristics of quinoline derivatives and available information on structural analogs, a qualitative solubility profile can be inferred. For a closely related analog, 6-bromoquinoline, solubility has been reported in several organic solvents.

Qualitative Solubility Data of a Structural Analog (6-Bromoquinoline)
SolventQualitative Solubility
AcetoneSoluble
AcetonitrileSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Tetrahydrofuran (THF)Soluble

Note: This data is for the analog 6-bromoquinoline and should be used as a general guideline. Experimental verification for this compound is recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following equilibrium solubility method is recommended.

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, acetone)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A reverse-phase C18 column is often a good starting point for quinoline derivatives.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the samples accurately.

  • Data Reporting:

    • Express the solubility in terms of mg/mL or mol/L.

G Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 samp1 Collect supernatant prep2->samp1 samp2 Filter through syringe filter samp1->samp2 ana1 Dilute sample samp2->ana1 ana2 Analyze by HPLC ana1->ana2 ana3 Quantify using calibration curve ana2->ana3 G Forced Degradation Study Workflow cluster_stress Stress Conditions start Drug Substance (this compound) acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxid Oxidation start->oxid therm Thermal start->therm photo Photolytic start->photo analysis Analysis by Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis characterization Characterization of Degradants (LC-MS, NMR) analysis->characterization pathway Elucidation of Degradation Pathways characterization->pathway

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] First isolated from coal tar in 1834, quinoline's versatile structure has led to a vast array of derivatives with a wide spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Among these, derivatives featuring a carboxylate group at the 3-position have emerged as a particularly fruitful area of research. The electronic properties and substitution potential of the quinoline-3-carboxylate core have enabled the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the discovery and historical evolution of quinoline-3-carboxylate derivatives, detailing key synthetic milestones, presenting quantitative biological data, and illustrating relevant experimental and biological pathways.

Discovery and Historical Synthesis

The story of quinoline-3-carboxylate derivatives is intrinsically linked to the broader history of quinoline synthesis, a field that saw rapid development in the late 19th century.[5] While early methods like the Skraup (1880) and Friedländer (1882) syntheses provided access to the basic quinoline scaffold, the specific introduction of a carboxylate at the 3-position was elegantly achieved through the Gould-Jacobs reaction , first reported in 1939.[5][6][7][8] This reaction has become a cornerstone for the synthesis of 4-hydroxyquinoline-3-carboxylate esters and is considered a pivotal moment in the history of this compound class.

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative. The reaction proceeds through an anilidomethylenemalonate intermediate, which then undergoes a thermal cyclization at high temperatures (typically >250 °C) to form the 4-hydroxyquinoline-3-carboxylate ester.[8][9] Subsequent hydrolysis (saponification) of the ester yields the corresponding carboxylic acid, which can then be decarboxylated if desired to produce a 4-hydroxyquinoline.[10]

The discovery of this reaction was significant as it provided a reliable and versatile route to quinolones with a crucial carboxylic acid handle at the C3 position, opening the door for further derivatization and biological screening.[8] Many early quinolone antibiotics were synthesized using this fundamental methodology.[8]

Gould_Jacobs_Reaction aniline Aniline intermediate Anilidomethylenemalonate Intermediate aniline->intermediate Condensation (-EtOH) deem Diethyl ethoxymethylenemalonate deem->intermediate product_ester Ethyl 4-hydroxyquinoline- 3-carboxylate intermediate->product_ester Thermal Cyclization (>250 °C) product_acid 4-Hydroxyquinoline- 3-carboxylic Acid product_ester->product_acid Saponification (e.g., NaOH)

Caption: The Gould-Jacobs Reaction Pathway. (Max-width: 760px)
Evolution of Synthetic Methods

While the Gould-Jacobs reaction remains a staple, the harsh conditions required for thermal cyclization can limit its applicability for sensitive substrates.[8] This has driven the evolution of synthetic methodologies towards milder and more efficient processes. Modern advancements include:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields by efficiently reaching the high temperatures required for cyclization while minimizing thermal decomposition.[9][11]

  • Vilsmeier-Haack Reaction: This approach allows for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides. The aldehyde can then be oxidized to the corresponding carboxylic acid, providing a versatile entry point to various 3-substituted quinolines.[12]

  • Transition Metal Catalysis: Modern organic synthesis has introduced numerous transition-metal-catalyzed reactions for constructing the quinoline core, sometimes offering novel pathways to substituted quinoline-3-carboxylates under milder conditions.[5]

Experimental Protocols

To provide a practical understanding, this section details the experimental procedures for both a classical and a modern approach to synthesizing quinoline-3-carboxylate derivatives.

Protocol 1: Classical Gould-Jacobs Synthesis (Thermal)

This protocol describes a general procedure for the synthesis of ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.

Step 1: Condensation

  • In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring in an oil bath at 110-120 °C for 2 hours. Ethanol is evolved during this step.

  • After cooling, the resulting crude anilidomethylenemalonate intermediate often solidifies and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Place the crude intermediate from Step 1 into a flask containing a high-boiling solvent, such as diphenyl ether or Dowtherm A (approx. 5-10 mL per gram of intermediate).

  • Heat the mixture to a vigorous reflux (approximately 250-260 °C) under a nitrogen atmosphere for 30-60 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product should precipitate from the solution.

  • Add a non-polar solvent like hexane or cyclohexane to facilitate complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum. The product, ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate, can be further purified by recrystallization from ethanol or acetic acid.[13]

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis

This protocol provides a more rapid synthesis of a 4-hydroxyquinoline-3-carboxylate ester.

Materials & Setup:

  • Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq)

  • Microwave vial equipped with a magnetic stir bar

  • Microwave synthesis system

Procedure:

  • Add the aniline (e.g., 2.0 mmol) and DEEM (e.g., 6.0 mmol) to the microwave vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 250 °C and hold for 10 minutes. The reaction will generate significant internal pressure.[11]

  • After the reaction, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove excess DEEM.

  • Dry the resulting solid under vacuum. The product is typically of high purity (>95%).[11]

Experimental_Workflow cluster_classical Classical Method cluster_microwave Microwave Method c1 Condensation (Aniline + DEEM) 110-120 °C, 2h c2 Thermal Cyclization (Diphenyl Ether) 250-260 °C, 0.5-1h c1->c2 c3 Precipitation (Cooling + Hexane) c2->c3 c4 Filtration & Drying c3->c4 m1 Combine Reactants (Aniline + DEEM) in Microwave Vial m2 Microwave Irradiation 250 °C, 10 min m1->m2 m3 Cooling & Precipitation m2->m3 m4 Filtration & Washing (Cold Acetonitrile) m3->m4

Caption: Comparative experimental workflows. (Max-width: 760px)

Biological Activity and Quantitative Data

The quinoline-3-carboxylate scaffold has proven to be a versatile template for developing inhibitors of various enzymes and compounds with potent antiproliferative activity. The carboxylic acid or ester group often serves as a key interaction point within the target protein's active site.

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Several quinoline-3-carboxylate derivatives have been identified as potent inhibitors of protein kinases, notably Protein Kinase CK2.[3][4]

Table 1: Inhibitory Activity of Quinoline-3-Carboxylic Acid Derivatives against Protein Kinase CK2

Compound ID Substituents IC₅₀ (µM) Reference
5b R1=NH₂, R3=OCH₃ 1.2 [1]
5c R1=NH₂, R3=Br 0.7 [1]
3k R1=Cl, Benzo[h] fused 1.5 [1]
5k R1=NH₂, Benzo[h] fused 0.65 [1]

Data from in vitro kinase assays.[1]

Sirtuin Inhibition

Sirtuins are NAD⁺-dependent deacetylases that play crucial roles in metabolism and cellular stress responses. SIRT3, a mitochondrial sirtuin, is a target for cancer therapy.[14]

Table 2: Inhibitory Activity of Quinoline-4-Carboxylic Acid Derivatives against Sirtuins

Compound ID Target IC₅₀ (µM) Reference
P6 SIRT3 7.2 [15]
P6 SIRT1 32.6 [15]
P6 SIRT2 33.5 [15]

Compound P6 is a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, demonstrating selectivity for SIRT3.[15]

Antiproliferative Activity

The ability of quinoline-3-carboxylate derivatives to inhibit key cellular enzymes often translates into potent antiproliferative activity against various cancer cell lines.

Table 3: Antiproliferative Activity of Quinoline-3-Carboxylate Derivatives

Compound ID Cell Line Activity IC₅₀ (µM) Reference
4k K562 (Leukemia) Antiproliferative 0.28 [16]
4m K562 (Leukemia) Antiproliferative 0.28 [16]
4m MCF-7 (Breast Cancer) Antiproliferative 0.33 [16]
4n MCF-7 (Breast Cancer) Antiproliferative 0.33 [16]
2f MCF-7, K562 Antiproliferative Micromolar [17]

| 2l | MCF-7, K562 | Antiproliferative | Micromolar |[17] |

Signaling Pathways

The biological effects of quinoline-3-carboxylate derivatives are mediated through their interaction with specific signaling pathways. The inhibition of a central kinase like CK2, for example, can have widespread downstream effects on cell survival, proliferation, and apoptosis.

Protein Kinase CK2 Signaling Pathway

Protein Kinase CK2 is a constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, making it a central node in cellular signaling.[2][18] It is a key driver of cell proliferation and survival and is often overexpressed in cancer. CK2 exerts its pro-survival effects by modulating several major signaling cascades, including PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[18][19] Inhibition of CK2 by a quinoline-3-carboxylate derivative blocks these downstream effects, leading to cell cycle arrest and apoptosis.

CK2_Signaling cluster_jak_stat Cytokine Signaling GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation IKK IKK IkB IκB IKK->IkB Phosphorylates (for degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB->Proliferation Nuclear Translocation JAK JAK STAT STAT JAK->STAT Phosphorylates STAT->Proliferation Nuclear Translocation CK2 Protein Kinase CK2 CK2->Akt Phosphorylates (S129) Activates CK2->IKK Activates CK2->JAK Activates Apoptosis Apoptosis CK2->Apoptosis Suppresses Inhibitor Quinoline-3-Carboxylate Inhibitor Inhibitor->CK2 INHIBITS

Caption: Major signaling pathways modulated by Protein Kinase CK2. (Max-width: 760px)

Conclusion

From the foundational Gould-Jacobs reaction in 1939 to the development of highly potent and selective enzyme inhibitors in the 21st century, the history of quinoline-3-carboxylate derivatives showcases a remarkable evolution in synthetic chemistry and drug discovery. The core scaffold's adaptability has allowed researchers to fine-tune molecular properties to achieve desired biological effects, leading to a wealth of compounds with significant therapeutic potential. The detailed synthetic protocols, extensive quantitative data, and understanding of the underlying signaling pathways presented in this guide underscore the enduring importance of this chemical class. As synthetic methodologies continue to advance and our understanding of complex biological networks deepens, the quinoline-3-carboxylate scaffold is poised to remain a valuable and productive platform for the development of novel therapeutics for years to come.

References

The Biological Versatility of Quinoline Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry and drug discovery. Its unique structural and electronic properties have made it a privileged pharmacophore, leading to the development of a wide array of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the primary biological activities of quinoline derivatives, with a focus on their anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. We delve into their mechanisms of action, present quantitative data from key studies, detail experimental protocols for activity assessment, and visualize complex biological pathways and workflows.

Core Biological Activities and Mechanisms of Action

Quinoline derivatives exhibit a remarkable range of pharmacological effects, attributable to their ability to interact with various biological targets. The key activities are summarized below:

  • Anticancer Activity: Many quinoline-based compounds have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. A primary mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer. Notably, quinoline derivatives can act as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met receptor.[1] By blocking the ATP-binding sites of these kinases, they disrupt downstream signaling cascades like the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.[1]

  • Antimalarial Activity: Quinoline-containing compounds have historically been pivotal in the fight against malaria.[2][3] The mechanism of action for classic quinoline antimalarials like chloroquine is believed to involve the disruption of hemoglobin digestion in the malaria parasite, Plasmodium falciparum.[2][3] The parasite degrades hemoglobin in its acidic food vacuole, releasing toxic free heme. This heme is normally detoxified by polymerization into hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole and is thought to interfere with this heme polymerization process, leading to a buildup of toxic heme that kills the parasite.[2][4]

  • Antimicrobial Activity: The quinoline core is a key feature of several important antibacterial and antifungal agents. Fluoroquinolones, a major class of synthetic antibacterial agents, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[5][6] By inhibiting these enzymes, they induce lethal DNA damage in bacteria. The antimicrobial spectrum and potency of quinoline derivatives can be significantly influenced by the nature and position of various substituents on the quinoline ring.[3][7]

  • Anti-inflammatory Activity: Certain quinoline derivatives have been shown to possess potent anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9][10] The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][11] By suppressing the activation of NF-κB, these quinoline compounds can effectively reduce the production of inflammatory mediators.[8][12]

Quantitative Data on Biological Activities

The following tables summarize the in vitro activity of representative quinoline derivatives against various targets.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 65 Lung, Colon, Liver, StomachCytotoxicity0.03 - 1.24[13]
Indole-quinoline 68 HL-60, K-562, MOLT-4, RPMI-8226, SRCytotoxicity0.09 - 0.42[13]
Pyrimido[4,5-b]quinolines (70-76) MCF-7 (Breast)Cytotoxicity48.54 - 70.33[13]
Quinolinyl-thiazole 6a MDA-MB-231 (Breast)Cytotoxicity1.415 ± 0.16[14]

Table 2: Antimalarial Activity of Quinoline Derivatives

Compound IDPlasmodium falciparum StrainAssay TypeIC50 (µM)Reference
Quinolinyl thiourea 1 Chloroquine-resistant[3H]-Hypoxanthine uptake1.2[3]
5-Aryl-8-aminoquinolines (2-4) Not specifiedNot specified0.005 - 0.008[3]
Quinoline-imidazole hybrid 72 3D7 (Chloroquine-sensitive)Not specified0.10[1]
Quinoline derivatives Not specifiedNot specified0.014 - 5.87 (µg/mL)[15]

Table 3: Antimicrobial Activity of Quinoline Derivatives

Compound IDMicrobial StrainAssay TypeMIC (µg/mL)Reference
Quinoline-hydroxyimidazolium 7b Staphylococcus aureusBroth microdilution2[4][6][16]
Quinoline-hydroxyimidazolium 7b Mycobacterium tuberculosis H37RvBroth microdilution10[4][6][16]
Quinoline-hydroxyimidazolium 7c/7d Cryptococcus neoformansBroth microdilution15.6[4][6][16]
Quinoline-pyrazole 13b Shigella flexneriBroth microdilution0.12[15]
Quinoline-pyrazole 13b Aspergillus clavatusBroth microdilution0.49[15]
N-methylbenzo[...]-quinolines 8 Vancomycin-resistant E. faeciumBroth microdilution4[2]
2-Sulfoether-4-quinolone 15 Staphylococcus aureusBroth microdilution0.8 (µM)[2]
1,2-dihydroquinoline carboxamides 35/36 Mycobacterium tuberculosis H37RvNot specified0.39 / 0.78[2]

Table 4: Anti-inflammatory Activity of Quinoline Derivatives

Compound IDAssay SystemTarget/MediatorIC50 (µM)Reference
8-(Tosylamino)quinoline (8-TQ) LPS-activated RAW264.7 cellsNO, TNF-α, PGE2 production1 - 5[8]
Quinoline Q3 TNF-induced HeLa/NF-κB-Luc cellsNF-κB induced luciferase~5[9][17]

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.

1. Materials and Reagents:

  • Desired cancer cell lines

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, antibiotics)

  • Test quinoline compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline compounds. Include appropriate controls (vehicle control, untreated cells, and blank).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

[3H]-Hypoxanthine Incorporation Assay for Antimalarial Activity

This assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of its growth and replication.[5][8][16][18]

1. Materials and Reagents:

  • Plasmodium falciparum culture (synchronized to the ring stage)

  • Human red blood cells (RBCs)

  • Complete culture medium (hypoxanthine-free)

  • Test quinoline compounds

  • [3H]-Hypoxanthine

  • 96-well microtiter plates

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Cell harvester and scintillation counter

2. Procedure:

  • Compound Plating: Prepare serial dilutions of the quinoline compounds in the 96-well plates.

  • Parasite Addition: Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.

  • Incubation: Incubate the plates in a gassed, humidified chamber at 37°C for 24 hours.

  • Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for an additional 24-48 hours.[13][18]

  • Harvesting: Lyse the cells (e.g., by freeze-thawing) and harvest the contents of each well onto a filter mat using a cell harvester.

  • Scintillation Counting: Measure the radioactivity on the filter mat using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the drug concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.[1][19]

1. Materials and Reagents:

  • Test microbial strains (bacteria or fungi)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test quinoline compounds

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Incubator

2. Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to the 0.5 McFarland standard.

  • Serial Dilution: Perform two-fold serial dilutions of the quinoline compound in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualizations: Signaling Pathways and Experimental Workflows

Anticancer Mechanism: Inhibition of RTK Signaling

anticancer_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K cMet c-Met cMet->Ras cMet->PI3K EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR HGF HGF HGF->cMet Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival mTOR->Proliferation mTOR->Survival mTOR->Angiogenesis Quinoline Quinoline Derivative Quinoline->EGFR Inhibits Quinoline->VEGFR Quinoline->cMet Inhibits

Caption: Quinoline derivatives inhibit EGFR, VEGFR, and c-Met signaling pathways.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TNF LPS / TNF-α IKK IKK LPS_TNF->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα_P P-IκBα IκBα->IκBα_P NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates IκBα_P->NFκB Releases Degradation Degradation IκBα_P->Degradation Quinoline Quinoline Derivative Quinoline->IKK Inhibits Quinoline->NFκB_nuc Inhibits Translocation DNA DNA NFκB_nuc->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Inflammatory_Genes Induces

Caption: Quinoline derivatives inhibit the NF-κB inflammatory signaling pathway.

Experimental Workflow: Bioactivity Screening

screening_workflow Start Start: Quinoline Compound Library Primary_Screening Primary Screening (e.g., Single High Concentration) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (e.g., IC50/MIC Determination) Hit_Identification->Dose_Response Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Mechanism_Assay Mechanism of Action Studies Lead_Selection->Mechanism_Assay In_Vivo In Vivo Efficacy & Toxicity Mechanism_Assay->In_Vivo End End: Drug Candidate In_Vivo->End

Caption: General workflow for screening and identifying bioactive quinoline compounds.

Logical Relationship: Structure-Activity Relationship (SAR)

sar_diagram cluster_substituents Substituent Modifications cluster_activity Biological Activity Quinoline_Core Quinoline Core Scaffold Position_2 Position 2 Quinoline_Core->Position_2 Position_4 Position 4 Quinoline_Core->Position_4 Position_6 Position 6/7 Quinoline_Core->Position_6 Position_8 Position 8 Quinoline_Core->Position_8 Antimicrobial Antimicrobial Activity Position_2->Antimicrobial e.g., Halogen (decreases antimalarial) Antimalarial Antimalarial Activity Position_4->Antimalarial e.g., Amino group (key for activity) Position_6->Antimicrobial e.g., Fluorine (enhances activity) Anticancer Anticancer Activity Position_8->Anticancer e.g., Aryl group (PDE4 inhibition)

Caption: Structure-activity relationships of quinoline derivatives.

References

The Versatile Scaffold: A Technical Guide to the Research Applications of Bromo-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to interact with various biological targets have led to the development of numerous therapeutic agents and functional materials. The strategic introduction of a bromine atom onto the quinoline core provides a powerful tool for modulating the physicochemical and biological properties of the resulting molecule. The bromo-substituent can enhance biological activity through favorable interactions with target proteins, improve pharmacokinetic profiles, and serve as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions. This technical guide provides an in-depth overview of the current research applications of bromo-substituted quinolines, with a focus on their potential in oncology, infectious diseases, neurological disorders, and materials science.

Anticancer Applications

Bromo-substituted quinolines have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines. The position and number of bromine substituents, along with other functional groups on the quinoline scaffold, play a crucial role in determining their cytotoxic efficacy and mechanism of action.

Antiproliferative Activity

Numerous studies have demonstrated the potent antiproliferative effects of bromo-substituted quinolines against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several key compounds are summarized in the table below.

Compound NameStructureCancer Cell LineIC50 (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)12.3[1]
HeLa (Human Cervix Carcinoma)-
HT29 (Human Colon Carcinoma)-
7-Bromo-8-hydroxyquinolineC6 (Rat Brain Tumor)25.6[1]
6,8-Dibromo-1,2,3,4-tetrahydroquinolineHeLa, HT29, C6-[2]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT29-[3]
3,5,6,7-Tetrabromo-8-methoxyquinolineC6, HeLa, HT29-[3]
6,8-Dibromo-5-nitroquinolineC6, HT29, HeLa-[3]

Note: Specific IC50 values for all cell lines were not always available in the provided search results. The table reflects the data that could be extracted.

Mechanisms of Action

The anticancer activity of bromo-substituted quinolines is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer progression.

  • Topoisomerase Inhibition: Certain bromo-hydroxyquinolines have been shown to inhibit topoisomerase I, an enzyme essential for DNA replication and repair.[1] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis.

  • Apoptosis Induction: The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Bromo-substituted quinolines have been shown to induce apoptosis, as evidenced by DNA laddering assays.[1]

Structure-Activity Relationships (SAR)

The antiproliferative activity of bromo-substituted quinolines is highly dependent on their substitution pattern. The following diagram illustrates the key structure-activity relationships observed.

SAR_Anticancer Quinoline Quinoline Core Bromo Bromo Substituent(s) Quinoline->Bromo Essential for Activity Activity Anticancer Activity Bromo->Activity Enhances Potency (di-bromo > mono-bromo) Hydroxy 8-Hydroxy Group Hydroxy->Activity Often crucial for Topoisomerase Inhibition Other Other Substituents (e.g., Nitro, Methoxy) Other->Activity Modulates Activity

Structure-Activity Relationships of Bromo-Quinolines in Anticancer Activity.

Antimicrobial Applications

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Bromo-substituted quinolines have demonstrated promising activity against a range of bacterial pathogens.

Antibacterial Activity

The antibacterial efficacy of bromo-substituted quinolines is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassBacterial StrainMIC (µg/mL)Reference
9-Bromo substituted indolizinoquinoline-5,12-dionesEscherichia coli ATCC259222[4]
Streptococcus pyogenes ATCC196152[4]
Staphylococcus aureus ATCC259230.031[4]
Methicillin-resistant S. aureus (MRSA) ATCC433000.063[4]
7-Bromoquinoline-5,8-dione containing Aryl sulphonamidesKlebsiella Pneumonia0.80-1.00[5]
Salmonella typhi0.80-1.00[5]
Structure-Activity Relationships (SAR)

Similar to their anticancer effects, the antimicrobial activity of bromo-substituted quinolines is influenced by their chemical structure. The introduction of a bromine atom, often in combination with other functional groups, can significantly enhance antibacterial potency.

Neurological Applications

The development of therapeutics for neurodegenerative disorders, such as Alzheimer's disease, is a major challenge in modern medicine. Bromo-substituted quinolines have been investigated for their potential to target key pathological pathways in these diseases.

Cholinesterase Inhibition

One of the primary therapeutic strategies for Alzheimer's disease is the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase), enzymes that break down the neurotransmitter acetylcholine. Certain bromo-substituted quinoline derivatives have shown good butyrylcholinesterase (BChE) inhibitory activity.[6]

Compound ClassEnzymeIC50 (µM)Reference
8-Hydroxyquinoline derivatives with bromine substitutionButyrylcholinesterase (BChE)Good inhibition[6]
2-arylethenylquinoline analogs--[6]
Thioflavin T-quinoline hybridsAcetylcholinesterase (AChE) & BChE9.68 & 11.59[6]
In Vivo Studies

In vivo studies using radiolabeled bromo-substituted compounds have been conducted to investigate their potential as imaging agents for muscarinic m2 receptors, which are selectively lost in Alzheimer's disease.[7] These studies suggest the potential of bromo-substituted quinolines in the development of diagnostic tools for neurodegenerative diseases.

Materials Science Applications

The unique photophysical properties of the quinoline scaffold have led to its exploration in the field of materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs).

Organic Light-Emitting Diodes (OLEDs)

Bromo-substituted quinolines have been utilized as fluorescent materials in the emissive layer of OLEDs. For instance, 5,7-dibromo-8-hydroxyquinoline has been investigated as a component in OLED devices. While specific performance metrics such as luminance and efficiency are still under investigation for many bromo-quinoline based OLEDs, related iridium(III) complexes with quinoline-based ligands have shown promising results, with one device exhibiting a maximum luminance of 2773 cd/m² and an external quantum efficiency of 1.2%.[8]

The following diagram illustrates the basic structure of an OLED incorporating a bromo-substituted quinoline derivative.

OLED_Structure cluster_OLED OLED Device Cathode Cathode ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (Bromo-Substituted Quinoline) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode (ITO) HTL->Anode

Simplified structure of an OLED with a bromo-quinoline emissive layer.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of bromo-substituted quinolines.

Synthesis of Bromo-Substituted Quinolines

Synthesis of 5,7-Dibromo-8-hydroxyquinoline: [9][10]

  • Suspend 14.5 g of 8-hydroxyquinoline in 400 ml of water.

  • Prepare a solution of 32.3 g of bromine and 30 g of 8% aqueous hydrobromic acid in 30 ml of water.

  • Add the bromine solution dropwise to the 8-hydroxyquinoline suspension with stirring. The temperature of the reaction mixture will decrease.

  • Continue stirring for 30 minutes.

  • Collect the resulting fine yellow precipitate of 5,7-dibromo-8-hydroxyquinoline by filtration.

  • Wash the product with water and dry to obtain the final compound.

Anticancer Activity Assays

MTT Assay for Cell Viability:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the bromo-substituted quinoline compounds for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay:

  • Plate cells and treat with the test compounds as described for the MTT assay.

  • After the incubation period, collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released.

DNA Laddering Assay for Apoptosis:

  • Treat cells with the bromo-substituted quinoline compounds for the desired time.

  • Harvest the cells and extract the genomic DNA using a DNA extraction kit.

  • Separate the DNA fragments by electrophoresis on a 1.5% agarose gel containing ethidium bromide.

  • Visualize the DNA fragments under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

The general workflow for evaluating the antiproliferative activity of these compounds is depicted below.

Anticancer_Workflow Start Start: Bromo-Substituted Quinoline Compound Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treat Cells with Compound Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH Apoptosis DNA Laddering Assay (Apoptosis) Treatment->Apoptosis Data_Analysis Data Analysis (IC50 Determination) MTT->Data_Analysis LDH->Data_Analysis Apoptosis->Data_Analysis End End: Assess Anticancer Potential Data_Analysis->End

Workflow for evaluating the antiproliferative activity of quinoline analogs.
Antimicrobial Activity Assay

Broth Microdilution Method for MIC Determination:

  • Prepare a series of twofold dilutions of the bromo-substituted quinoline compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Bromo-substituted quinolines represent a versatile and highly promising class of compounds with a broad spectrum of research applications. Their potent anticancer and antimicrobial activities, coupled with their emerging potential in the diagnosis and treatment of neurological disorders and in the development of advanced materials, underscore the importance of continued research in this area. The ability to fine-tune their properties through synthetic modifications makes them attractive candidates for the development of novel drugs and functional materials. Further exploration of their mechanisms of action and in vivo efficacy will be crucial in translating their potential from the laboratory to clinical and industrial applications.

References

An In-depth Technical Guide on the Mechanism of Action for Quinolone Family Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of quinolone antibiotics, a critical class of synthetic antibacterial agents. The document details the molecular interactions, enzymatic targets, and cellular consequences of quinolone activity, offering valuable insights for researchers and professionals involved in drug discovery and development.

Core Mechanism: Targeting Bacterial Type II Topoisomerases

Quinolone antibiotics exert their bactericidal effects by inhibiting the activity of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and recombination.[2][3][4]

The primary targets of quinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[3][5] However, this is a generalization, and the specific quinolone compound can also influence target preference.[6]

The key event in quinolone action is the formation of a ternary complex consisting of the quinolone, the topoisomerase enzyme, and bacterial DNA.[2][7] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate the strands, leading to the accumulation of double-strand DNA breaks.[2][7][8] These breaks trigger the SOS response, a DNA repair mechanism in bacteria, and ultimately lead to cell death if the damage is too extensive.[2][7]

Inhibition of DNA Gyrase

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, a process essential for relieving the torsional stress that arises during DNA replication and transcription. Quinolones bind to the complex of DNA gyrase and DNA, stabilizing the cleavage complex and preventing the re-ligation of the DNA strands.[3] This inhibition of DNA gyrase's supercoiling activity disrupts normal cellular processes that rely on appropriate DNA topology.

Inhibition of Topoisomerase IV

Topoisomerase IV, composed of two ParC and two ParE subunits, is primarily responsible for the decatenation (unlinking) of daughter chromosomes following DNA replication.[7] Similar to its action on DNA gyrase, quinolones trap topoisomerase IV in a covalent complex with cleaved DNA. This prevents the segregation of replicated chromosomes, leading to a halt in cell division and ultimately cell death.

Quantitative Analysis of Quinolone Activity

The potency of different quinolone compounds against their target enzymes is typically quantified by determining their 50% inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. The following table summarizes the IC50 values for several common quinolones against DNA gyrase and topoisomerase IV from various bacterial species.

QuinoloneBacteriumTarget EnzymeIC50 (µg/mL)
CiprofloxacinEnterococcus faecalisDNA Gyrase27.8[9]
Topoisomerase IV9.30[9]
Staphylococcus aureusTopoisomerase IV3.0[10]
LevofloxacinEnterococcus faecalisDNA Gyrase28.1[9]
Topoisomerase IV8.49[9]
MoxifloxacinStaphylococcus aureusTopoisomerase IV1.0[10]
GemifloxacinStaphylococcus aureusTopoisomerase IV0.4[10]
SitafloxacinEnterococcus faecalisDNA Gyrase1.38[9]
Topoisomerase IV1.42[9]
SparfloxacinEnterococcus faecalisDNA Gyrase25.7[9]
Topoisomerase IV19.1[9]
TosufloxacinEnterococcus faecalisDNA Gyrase11.6[9]
Topoisomerase IV3.89[9]
GatifloxacinEnterococcus faecalisDNA Gyrase5.60[9]
Topoisomerase IV4.24[9]
WCK-1734Staphylococcus aureusDNA Gyrase1.25[11]
Topoisomerase IV2.5 - 5.0[11]

Visualizing the Mechanism of Action and Experimental Workflows

To further elucidate the complex interactions and processes involved in the quinolone mechanism of action, the following diagrams have been generated using the Graphviz DOT language.

Quinolone_Mechanism cluster_cellular Bacterial Cell Quinolone Quinolone Antibiotic Ternary_Complex Ternary Complex (Quinolone-Enzyme-DNA) Quinolone->Ternary_Complex DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Gyrase->Ternary_Complex Topo_IV Topoisomerase IV (ParC/ParE) Topo_IV->Ternary_Complex Bacterial_DNA Bacterial DNA Bacterial_DNA->Ternary_Complex DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Stabilizes Cleavage SOS_Response SOS Response DS_Breaks->SOS_Response Induces Cell_Death Bacterial Cell Death SOS_Response->Cell_Death Leads to (if damage is severe) Gyrase_Supercoiling_Assay cluster_workflow DNA Gyrase Supercoiling Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Relaxed Plasmid DNA - DNA Gyrase - Assay Buffer - ATP Start->Prepare_Reaction Add_Quinolone Add Quinolone (or vehicle control) Prepare_Reaction->Add_Quinolone Incubate Incubate at 37°C Add_Quinolone->Incubate Stop_Reaction Stop Reaction (e.g., add SDS/Proteinase K) Incubate->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize Visualize DNA Bands (e.g., Ethidium Bromide staining) Agarose_Gel->Visualize Analyze Analyze Results: Compare supercoiled vs. relaxed DNA bands Visualize->Analyze TopoIV_Decatenation_Assay cluster_workflow Topoisomerase IV Decatenation Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Kinetoplast DNA (kDNA) - Topoisomerase IV - Assay Buffer - ATP Start->Prepare_Reaction Add_Quinolone Add Quinolone (or vehicle control) Prepare_Reaction->Add_Quinolone Incubate Incubate at 37°C Add_Quinolone->Incubate Stop_Reaction Stop Reaction (e.g., add SDS/EDTA) Incubate->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize Visualize DNA Bands (e.g., Ethidium Bromide staining) Agarose_Gel->Visualize Analyze Analyze Results: Assess release of minicircles from kDNA network Visualize->Analyze

References

Role as a key scaffold in medicinal chemistry research.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole core, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. This technical guide delves into the pivotal role of the thiazole nucleus in drug discovery, offering a comprehensive overview of its applications in anticancer, antimicrobial, and anti-inflammatory research. This document provides structured data on the biological activities of thiazole derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity of Thiazole Derivatives

Thiazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical enzymes in cancer progression, such as protein kinases.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected thiazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[1]
HepG2 (Liver)7.26 ± 0.44[1]
4d MDA-MB-231 (Breast)1.21[2]
4b MDA-MB-231 (Breast)3.52[2]
3j T47D (Breast)0.51 ± 0.15[3]
3f T47D (Breast)0.66 ± 0.38[3]
3d T47D (Breast)0.93 ± 0.51[3]
4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 (µg/mL)[4]
8 MCF-7 (Breast)3.36 (µg/mL)[5]
7a MCF-7 (Breast)4.75 (µg/mL)[5]
Key Signaling Pathways in Thiazole-Mediated Anticancer Activity

Several thiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6][7][8][9] Some thiazole derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling cascades.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition by Thiazole Derivatives.

B-RAFV600E Signaling Pathway: The BRAF gene is a proto-oncogene that, when mutated (e.g., V600E), leads to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell growth.[10][11][12][13] Thiazole-based inhibitors targeting B-RAFV600E have shown promise in melanoma treatment.

BRAF_Signaling_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK RAS RAS RTK->RAS BRAF_mut B-RAFV600E RAS->BRAF_mut MEK MEK BRAF_mut->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Thiazole Thiazole Inhibitor Thiazole->BRAF_mut Inhibits

B-RAFV600E Signaling Pathway and its Inhibition.

Antimicrobial Activity of Thiazole Derivatives

The thiazole ring is a key component of many antimicrobial agents. Its derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
16 Escherichia coli1.56 - 6.25[14]
Pseudomonas aeruginosa1.56 - 6.25[14]
Bacillus subtilis1.56 - 6.25[14]
Staphylococcus aureus1.56 - 6.25[14]
3 Various Bacteria230 - 700[15]
8 Various Fungi80 - 230[15]
9 Various Fungi60 - 230[15]
12 S. aureus, E. coli, A. niger125 - 150[16]
13 Various Bacteria & Fungi50 - 75[16]
14 Various Bacteria & Fungi50 - 75[16]

Anti-inflammatory Activity of Thiazole Derivatives

Thiazole derivatives have also been investigated for their anti-inflammatory properties. They often exert their effects by inhibiting key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected thiazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values.

Compound IDAssayIC50 (µg/mL)Reference
A1 Hydrogen Peroxide Scavenging22 ± 0.08[17]
A2 Nitric Oxide Scavenging20 ± 0.09[17]
4e α-amylase inhibition46.53 ± 0.56[18]
4c α-glucosidase inhibition33.13 ± 1.02[18]
10-13 In vivo Rat Paw Edema (% of Indomethacin)84 - 93%[19]

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses.[20][21][22][23][24] Dysregulation of this pathway is implicated in many inflammatory diseases. Certain thiazole derivatives can inhibit the activation of NF-κB.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκBα IkB->IkB_p Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkB_p->Proteasome Degradation Transcription Gene Transcription Nucleus->Transcription Activates Thiazole Thiazole Derivative Thiazole->IKK Inhibits

NF-κB Signaling Pathway and its Modulation by Thiazoles.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key thiazole precursor and a general procedure for a common biological assay used to evaluate the anticancer activity of these compounds.

Synthesis of 2-Amino-4-arylthiazole Derivatives via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring.[25]

Materials:

  • Substituted acetophenone (1.0 eq)

  • Thiourea (1.2 eq)

  • Iodine (1.0 eq)

  • Ethanol

Procedure:

  • A mixture of the substituted acetophenone (1.0 eq), thiourea (1.2 eq), and iodine (1.0 eq) in ethanol is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the reaction mixture is cooled to room temperature.

  • The mixture is then poured into ice-cold water.

  • The solid product that precipitates is collected by filtration.

  • The crude product is washed with a dilute solution of sodium thiosulfate to remove excess iodine, followed by washing with water.

  • The solid is then dried and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-arylthiazole derivative.

General Protocol for MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[26]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Thiazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the thiazole derivative in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value of the compound.

Conclusion

The thiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a wide array of clinically used drugs and numerous compounds under investigation underscores its significance in the development of novel therapeutic agents. The ability to readily synthesize and functionalize the thiazole ring allows for the generation of large libraries of compounds for screening against various biological targets. The data and protocols presented in this guide aim to provide a solid foundation for researchers and scientists working in the field of drug discovery and development, facilitating further exploration of the vast potential of thiazole derivatives in addressing unmet medical needs.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, a key intermediate in drug discovery and organic synthesis, utilizing the Gould-Jacobs reaction.[1]

Introduction

The Gould-Jacobs reaction is a fundamental method for the synthesis of quinolines and their 4-hydroxy derivatives.[2][3] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[2][4] This methodology is particularly effective for anilines containing electron-donating groups at the meta-position.[2][3] The resulting 4-hydroxyquinoline-3-carboxylate scaffold is a valuable building block for various biologically active compounds, including antimicrobial and anticancer agents.[1]

Reaction and Mechanism

The synthesis of this compound begins with the reaction of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEM). The initial step involves a nucleophilic attack by the amine nitrogen of the aniline on the electrophilic carbon of the ethoxymethylenemalonate, leading to the elimination of ethanol and the formation of an anilidomethylenemalonate intermediate.[2][3] Subsequent thermal cyclization of this intermediate, typically at high temperatures, results in the formation of the quinoline ring system.[4][5] The final product exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms.[2]

Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product 4-Bromoaniline 4-Bromoaniline Intermediate Ethyl 2-((4-bromophenyl)amino)methylidene)-3-oxobutanoate 4-Bromoaniline->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Thermal Cyclization (High Temp) Product This compound Cyclized_Intermediate->Product Tautomerization

Caption: Mechanism of the Gould-Jacobs reaction for this compound synthesis.

Experimental Protocols

Two primary methodologies for the Gould-Jacobs reaction are presented: conventional heating and microwave-assisted synthesis. Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[5][6]

Protocol 1: Conventional Heating Method

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Condensation: Heat the mixture at 120-140°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After the initial condensation, increase the temperature to 240-260°C. This is typically achieved by using a high-boiling point solvent such as diphenyl ether or by heating the neat mixture.[4] Maintain this temperature for 30-60 minutes.

  • Work-up: Allow the reaction mixture to cool to room temperature. The solid product that precipitates is then collected by filtration.

  • Purification: Wash the crude product with a suitable solvent, such as cold ethanol or diethyl ether, to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or by column chromatography.

Protocol 2: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave-safe vial equipped with a magnetic stirring bar, add 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (3 equivalents).[5]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250°C for 10-20 minutes.[5] The reaction is carried out under pressure.

  • Work-up: After the reaction is complete, cool the vial to room temperature. The solidified product is then filtered.

  • Purification: Wash the collected solid with a cold solvent, such as acetonitrile, to remove excess diethyl ethoxymethylenemalonate.[5] The product is then dried under vacuum. The purity is typically high (>95%), but recrystallization can be performed if necessary.[5]

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Mixing Mix 4-bromoaniline and Diethyl Ethoxymethylenemalonate Heating Heating (Conventional or Microwave) Mixing->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying Characterization Characterization (NMR, IR, MS) Drying->Characterization

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of quinoline derivatives via the Gould-Jacobs reaction, including data relevant to the synthesis of the title compound.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Starting Materials 4-bromoaniline, Diethyl ethoxymethylenemalonate4-bromoaniline, Diethyl ethoxymethylenemalonate
Temperature Condensation: 120-140°C, Cyclization: 240-260°C250-300°C[5]
Reaction Time 2.5 - 5 hours5 - 20 minutes[5]
Solvent Often neat or in a high-boiling solvent (e.g., diphenyl ether)Typically solvent-free[5][7]
Yield Moderate to goodGood to excellent (up to 47% for similar non-brominated compounds)[5]
Purification Recrystallization, Column ChromatographyFiltration and washing[5]

Safety Precautions

  • The Gould-Jacobs reaction involves high temperatures and should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • High-boiling point solvents like diphenyl ether should be handled with care due to their high flammability and potential health hazards.

  • Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis to avoid the risk of explosion due to pressure build-up.

Conclusion

The Gould-Jacobs reaction is a robust and versatile method for the synthesis of this compound. While conventional heating methods are effective, microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and potentially higher yields. The choice of method will depend on the available equipment and the desired scale of the synthesis. The protocols and data presented here provide a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

Application Notes and Protocols for Studying Enzyme Inhibition with Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is a versatile quinoline derivative recognized for its potential as a building block in the synthesis of bioactive molecules, including those with potential antimicrobial and anticancer properties.[1][2][3] Its structural features suggest it may act as an inhibitor of various enzymes, making it a compound of interest in biochemical research and drug discovery.[1][4] These application notes provide a detailed experimental framework for investigating the enzyme inhibitory activity of this compound.

The following protocols are designed as a comprehensive guide for researchers to characterize the inhibitory potential of this compound against a hypothetical enzyme target. For the purpose of these notes, we will use a generic protein kinase as an example, a common target in cancer drug discovery. The principles and methods described herein are broadly applicable and can be adapted to other classes of enzymes.

Data Presentation: Quantitative Analysis of Enzyme Inhibition

The potency and mechanism of an enzyme inhibitor are quantified by several key parameters. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Ki) provides a more absolute measure of binding affinity. These values are crucial for comparing the efficacy of different inhibitors.

Table 1: Hypothetical Inhibition Data for this compound against Protein Kinase X

ParameterValueDescription
EnzymeProtein Kinase XA hypothetical serine/threonine kinase involved in a cancer signaling pathway.
SubstrateSpecific Peptide SubstrateA synthetic peptide recognized and phosphorylated by Protein Kinase X.
InhibitorThis compoundThe compound under investigation.
IC505.2 µMConcentration of inhibitor that reduces enzyme activity by 50%.
Ki2.8 µMInhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
MechanismCompetitiveThe inhibitor binds to the active site of the enzyme, competing with the substrate.

Experimental Protocols

Protocol 1: Determination of IC50 Value

This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.

Materials:

  • This compound

  • Target enzyme (e.g., Protein Kinase X)

  • Enzyme substrate (e.g., specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Inhibitor Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Enzyme and Substrate Preparation: Prepare solutions of the enzyme and its substrate in the assay buffer at their optimal concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and the different concentrations of the inhibitor. Include a control well with no inhibitor (DMSO only) and a blank well with no enzyme.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for 15-30 minutes at the optimal temperature for the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate and ATP to all wells.

  • Measure Activity: Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence, luminescence) at regular intervals using a microplate reader. The rate of the reaction is determined from the linear portion of the signal versus time curve.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5][6]

Protocol 2: Determination of the Mechanism of Inhibition

This protocol helps to elucidate how the inhibitor interacts with the enzyme and substrate.

Procedure:

  • Varying Substrate and Inhibitor Concentrations: Perform a series of kinetic experiments as described in Protocol 1. For these experiments, use several fixed concentrations of the inhibitor (e.g., 0 µM, 1x Ki, 2x Ki). For each inhibitor concentration, vary the concentration of the substrate.

  • Determine Initial Velocities: Measure the initial reaction velocities (V0) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Create a Michaelis-Menten plot (V0 vs. [Substrate]) for each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V0 vs. 1/[Substrate]). The pattern of the lines on this plot will indicate the mechanism of inhibition:

      • Competitive inhibition: Lines intersect on the y-axis.

      • Non-competitive inhibition: Lines intersect on the x-axis.

      • Uncompetitive inhibition: Lines are parallel.[7]

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_cell Cell Membrane Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Protein_Kinase_X Protein Kinase X (Target Enzyme) Receptor->Protein_Kinase_X Activates Downstream_Effector Downstream Effector Protein_Kinase_X->Downstream_Effector Phosphorylates Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Promotes Inhibitor Ethyl 6-bromo-4- hydroxyquinoline- 3-carboxylate Inhibitor->Protein_Kinase_X Inhibits

Caption: Hypothetical signaling pathway showing the inhibition of Protein Kinase X.

Experimental Workflow Diagram

G Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate) Start->Prepare_Reagents IC50_Assay Perform IC50 Assay (Varying Inhibitor Concentration) Prepare_Reagents->IC50_Assay Data_Analysis_IC50 Analyze IC50 Data (Dose-Response Curve) IC50_Assay->Data_Analysis_IC50 Mechanism_Assay Perform Mechanism Assay (Varying Substrate & Inhibitor Conc.) Data_Analysis_Mech Analyze Mechanism Data (Lineweaver-Burk Plot) Mechanism_Assay->Data_Analysis_Mech Determine_IC50 Determine IC50 Value Data_Analysis_IC50->Determine_IC50 Determine_Mechanism Determine Inhibition Mechanism Data_Analysis_Mech->Determine_Mechanism Determine_IC50->Mechanism_Assay End End Determine_Mechanism->End

Caption: Workflow for determining the IC50 and inhibition mechanism.

Logical Relationship Diagram

G cluster_inhibitor Inhibitor Properties cluster_enzyme Enzyme Characteristics Inhibitor Ethyl 6-bromo-4- hydroxyquinoline- 3-carboxylate Potency Potency (IC50, Ki) Inhibitor->Potency Determines Mechanism Mechanism of Action Inhibitor->Mechanism Determines Activity Enzyme Activity Potency->Activity Reduces Mechanism->Activity Affects Enzyme Target Enzyme Enzyme->Activity Exhibits

References

Application Notes and Protocols: Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate as a key intermediate in the synthesis of novel agrochemicals. The following sections detail its application in creating potent fungicides and herbicides, including experimental protocols, quantitative activity data, and insights into the mechanism of action.

Introduction to this compound in Agrochemicals

This compound is a versatile heterocyclic compound that serves as a valuable scaffold for the development of new crop protection agents.[1][2] The quinoline core is a recognized "privileged structure" in medicinal and agricultural chemistry, known for conferring a wide range of biological activities.[3][4] Derivatives of this molecule have shown significant potential as both fungicides and herbicides, offering opportunities to develop new solutions for sustainable agriculture.[1][5]

Application in Fungicide Development

Derivatives of this compound have demonstrated significant efficacy against a variety of phytopathogenic fungi. The structural modifications of the quinoline core allow for the fine-tuning of antifungal activity and spectrum.

Quantitative Fungicidal Activity Data

The following table summarizes the in vitro fungicidal activity (EC₅₀ in µg/mL) of exemplary quinoline derivatives against common plant pathogens.

Compound IDTarget FungusEC₅₀ (µg/mL)Reference CompoundEC₅₀ (µg/mL)
Ac12 Sclerotinia sclerotiorum0.52Azoxystrobin>30
Botrytis cinerea0.508-hydroxyquinoline5.28
Ac3 Sclerotinia sclerotiorum1.15Azoxystrobin>30
Botrytis cinerea1.338-hydroxyquinoline5.28
Ac4 Sclerotinia sclerotiorum0.98Azoxystrobin>30
Botrytis cinerea1.058-hydroxyquinoline5.28

Data adapted from a study on quinoline derivatives against phytopathogenic fungi.[1][6]

Proposed Mechanism of Fungicidal Action

The fungicidal activity of quinoline derivatives is often attributed to their ability to disrupt the fungal cell membrane.[1][6] This disruption leads to increased membrane permeability and the subsequent leakage of essential cellular contents, ultimately causing cell death.

Fungicidal_Mechanism Quinoline_Derivative Quinoline Derivative Fungal_Cell_Membrane Fungal Cell Membrane Quinoline_Derivative->Fungal_Cell_Membrane Membrane_Disruption Membrane Disruption & Increased Permeability Fungal_Cell_Membrane->Membrane_Disruption Leakage Leakage of Cellular Contents Membrane_Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action for quinoline-based fungicides.

Experimental Protocol: Synthesis of a Quinoline-Based Fungicide Derivative (General Procedure)

This protocol outlines a general multi-step synthesis for creating derivatives from a quinoline scaffold, which can be adapted for this compound.

  • Step 1: N-Alkylation/Arylation of the Quinoline Core.

    • To a solution of the starting quinoline-3-carboxylate (1 equivalent) in a suitable solvent (e.g., DMF, DMSO), add a base (e.g., K₂CO₃, NaH) (1.2 equivalents).

    • Add the desired alkyl or aryl halide (1.1 equivalents) and stir the reaction mixture at a specified temperature (e.g., 60-80 °C) for a designated time (e.g., 4-12 hours), monitoring by TLC.

    • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Saponification of the Ester.

    • Dissolve the product from Step 1 in a mixture of ethanol and an aqueous solution of a base (e.g., NaOH, KOH).

    • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with water, and dry to obtain the desired carboxylic acid derivative.

  • Step 3: Amide Coupling.

    • Suspend the carboxylic acid from Step 2 in an inert solvent (e.g., DCM, THF).

    • Add a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA).

    • Add the desired amine (1.1 equivalents) and stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.[4]

Application in Herbicide Development

The quinoline scaffold has also been successfully employed in the creation of novel herbicides. Specific substitutions on the quinoline ring can induce potent herbicidal activity, often through the inhibition of critical plant enzymes.

Quantitative Herbicidal Activity Data

The following table presents the in vitro herbicidal activity (IC₅₀ in µmol/L) of styrylquinoline derivatives, demonstrating their inhibitory effect on photosynthetic electron transport.

Compound IDInhibition of Photosynthetic Electron Transport (IC₅₀ in µmol/L)
14 11
16 26
DCMU (Diuron) 7.3

Data adapted from a study on new quinoline derivatives with herbicidal activity.[5]

Proposed Mechanism of Herbicidal Action

Certain quinoline-based herbicides function by inhibiting photosynthetic electron transport in plants.[5] This disruption of a fundamental energy-producing pathway leads to a rapid cessation of growth and eventual plant death.

Herbicidal_Mechanism Quinoline_Herbicide Quinoline-Based Herbicide Photosystem_II Photosystem II (PSII) Quinoline_Herbicide->Photosystem_II Inhibition Inhibition of Electron Flow Quinoline_Herbicide->Inhibition Electron_Transport_Chain Photosynthetic Electron Transport Chain ATP_NADPH_Production Reduced ATP & NADPH Production Electron_Transport_Chain->ATP_NADPH_Production Blocks Inhibition->Electron_Transport_Chain Plant_Death Plant Death ATP_NADPH_Production->Plant_Death

Caption: Inhibition of photosynthesis by quinoline-based herbicides.

Experimental Protocol: Synthesis of a Styrylquinoline Herbicide Derivative (General Procedure)

This protocol provides a general method for the synthesis of styrylquinoline derivatives, which can be adapted using this compound as a precursor.

  • Step 1: Conversion to 4-Chloroquinoline Derivative.

    • Treat this compound with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.

    • Heat the reaction mixture under reflux for several hours.

    • Carefully quench the reaction with ice water and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent, dry, and purify to yield Ethyl 6-bromo-4-chloroquinoline-3-carboxylate.

  • Step 2: Palladium-Catalyzed Cross-Coupling (e.g., Heck or Suzuki Reaction).

    • For Heck Reaction: Combine the 4-chloroquinoline derivative (1 equivalent), a vinyl partner (e.g., a styrene derivative) (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile).

    • For Suzuki Reaction: Combine the 4-chloroquinoline derivative, a boronic acid or ester partner, a palladium catalyst, a ligand, and a base in a suitable solvent system.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen, argon) at a specified temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction, filter off the catalyst, and partition the mixture between water and an organic solvent.

    • Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography to obtain the desired styrylquinoline derivative.[5]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel agrochemicals. The inherent biological activity of the quinoline scaffold, combined with the potential for diverse functionalization, makes it a promising platform for the development of next-generation fungicides and herbicides with potentially new mechanisms of action. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in addressing the ongoing challenges in crop protection.

References

Application Notes & Protocols: Synthesis of Novel Quinoline-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and evaluation of novel antimicrobial agents derived from quinoline, a privileged scaffold in medicinal chemistry.[1][2][3][4] The methodologies outlined below are based on established synthetic strategies and antimicrobial testing procedures, offering a comprehensive guide for the development of new chemical entities to combat drug-resistant pathogens.

Overview & Rationale

Quinoline and its derivatives have long been a cornerstone in the development of antimicrobial drugs, with notable examples including nalidixic acid and the broader class of fluoroquinolones.[5][6] The continued emergence of multidrug-resistant bacteria necessitates the exploration of novel quinoline-based compounds with enhanced potency and alternative mechanisms of action.[7][8][9] This protocol focuses on a versatile synthetic pathway to generate diverse quinoline derivatives and a standardized method for assessing their antimicrobial efficacy. Structure-activity relationship (SAR) studies have shown that the antimicrobial activity of quinoline molecules is highly dependent on the nature and position of peripheral substituents.[1][10][11][12]

Synthetic Workflow

The general workflow for the synthesis and evaluation of novel quinoline-based antimicrobial agents is depicted below. This process begins with the synthesis of a core quinoline scaffold, followed by diversification through various chemical modifications, and concludes with antimicrobial screening and characterization.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Antimicrobial Evaluation Start Starting Materials (e.g., Anilines, Acetoacetates) Core_Synthesis Core Quinoline Synthesis (e.g., Gould-Jacobs, Conrad-Limpach) Start->Core_Synthesis Cyclization Reaction Modification Chemical Modification & Functionalization Core_Synthesis->Modification Introduction of Diversity Purification Purification (e.g., Recrystallization, Chromatography) Modification->Purification Isolation of Pure Compound Structural_Analysis Structural Analysis (NMR, MS, IR) Purification->Structural_Analysis Purity & Structural Confirmation Antimicrobial_Screening Antimicrobial Screening (Agar Diffusion, Broth Microdilution) Structural_Analysis->Antimicrobial_Screening Confirmed Structures MIC_Determination MIC Determination Antimicrobial_Screening->MIC_Determination Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Determination->SAR_Analysis Quantitative Activity Data Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound Optimized Structure

Caption: General workflow for the synthesis, characterization, and evaluation of novel quinoline-based antimicrobial agents.

Experimental Protocols

General Synthetic Protocol: Synthesis of 2-Substituted-thio-quinoline-3-carbonitriles

This protocol describes a representative multi-step synthesis of quinoline-3-carbonitrile derivatives, which have shown significant antimicrobial activity.[13]

Step 1: Synthesis of 2-Chloroquinoline-3-carbonitrile

  • To a solution of quinolin-2(1H)-one (1 mmol) in phosphorus oxychloride (5 mL), add a catalytic amount of dimethylformamide (DMF).

  • Reflux the reaction mixture for 4-6 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it slowly onto crushed ice with constant stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-chloroquinoline-3-carbonitrile.

Step 2: Synthesis of 2-(Alkyl/Arylthio)-quinoline-3-carbonitriles

  • To a solution of 2-chloroquinoline-3-carbonitrile (1 mmol) in ethanol (20 mL), add the appropriate thiol (1.1 mmol) and anhydrous potassium carbonate (1.5 mmol).

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Characterization of Synthesized Compounds

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C≡N, C=O, N-H).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Example Characterization Data:

CompoundYield (%)Melting Point (°C)IR (KBr, cm⁻¹)¹H NMR (DMSO-d₆, δ ppm)MS (m/z)
2-(Butylthio)quinoline-3-carbonitrile 931853080 (CH aromatic), 2954 (CH aliphatic), 2215 (C≡N)8.94 (s, 1H, quinoline-H4), 8.00 (d, 1H), 7.91 (t, 1H), 7.64 (t, 1H), 7.60 (d, 1H), 3.40 (t, 2H, S-CH₂), 1.70 (p, 2H), 1.48 (p, 2H), 0.97 (t, 3H, CH₃)242 (M⁺)

The data presented is a representative example based on published literature.[13]

Antimicrobial Activity Screening

The in vitro antimicrobial activity of the synthesized quinoline derivatives can be evaluated against a panel of pathogenic bacterial and fungal strains.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

  • Prepare a standardized inoculum of each microbial strain (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (microorganism without compound) and negative controls (broth without microorganism).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

The antimicrobial activity of the synthesized compounds is summarized below. The Minimum Inhibitory Concentration (MIC) is a key indicator of the potency of an antimicrobial agent.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Representative Quinoline Derivatives

Compound IDS. aureusE. coliC. albicansReference Drug (MIC)
Quinoline Derivative A 81632Ciprofloxacin (1)
Quinoline Derivative B 4816Amphotericin B (0.5)
Quinoline-Thiazole Hybrid C 248
Quinolone Hybrid 5d 0.125-21-8N/A

Note: The data presented is illustrative and based on findings from various studies.[5][7][14] Actual results will vary depending on the specific molecular structures.

Structure-Activity Relationship (SAR) and Mechanism of Action

The antimicrobial efficacy of quinoline derivatives is closely tied to their structural features. Key SAR insights include:

  • Substitutions at C-7: Introduction of nitrogen-containing heterocycles, such as piperazine or pyrrolidine, at the C-7 position can significantly enhance antibacterial activity.[5]

  • Modifications at C-8: A halogen (F or Cl) at the C-8 position can improve oral absorption and activity against anaerobic bacteria.[12]

  • N-1 Substituent: A cyclopropyl group at the N-1 position often improves overall potency.[12]

The primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[13][14] The logical relationship of this inhibitory action is illustrated below.

Mechanism_of_Action Quinoline Quinoline Derivative Enzyme Bacterial DNA Gyrase / Topoisomerase IV Quinoline->Enzyme Inhibits DNA_Replication DNA Replication & Repair Enzyme->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Simplified pathway illustrating the inhibition of bacterial DNA replication by quinoline derivatives.

Conclusion

The protocols and data presented herein provide a foundational framework for the synthesis and evaluation of novel quinoline-based antimicrobial agents. By systematically modifying the quinoline scaffold and assessing the antimicrobial activity of the resulting derivatives, researchers can identify lead compounds with improved potency and a broader spectrum of activity. This structured approach is essential for the development of next-generation antibiotics to address the growing challenge of antimicrobial resistance.[5]

References

Application Notes and Protocols: Specialized Polymers and Coatings in Materials Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polymeric materials have become essential in a multitude of industries, from construction and automotive to healthcare and electronics, due to their versatility and customizable properties.[1] Specialized polymers and coatings, in particular, offer advanced functionalities that address specific challenges in materials science and drug development.[2][3] These materials are engineered to provide enhanced durability, targeted protection, and improved performance, extending the lifespan and capabilities of the substrates they cover.[4][5] In medicine, advancements in polymer science have enabled the creation of sophisticated drug delivery systems with controlled release kinetics and targeting capabilities, improving therapeutic efficacy and patient compliance.[6][7]

These application notes provide an overview of the use of specialized polymers and coatings, with a focus on their application in materials development and drug delivery. Detailed protocols for key experiments are included to guide researchers in the synthesis and characterization of these advanced materials.

Section 1: Specialized Polymers in Materials Development

1.1. Application Notes

Specialized polymers are macromolecules designed with specific properties for high-performance applications.[8] Their unique characteristics, such as high mechanical strength, thermal stability, electrical conductivity, or biocompatibility, make them indispensable in advanced engineering and medicine.[1][8] For example, high-strength, lightweight polymers are replacing metal components in the aerospace and automotive industries to improve fuel efficiency, while biocompatible and biodegradable polymers are revolutionizing medicine by enabling the development of tissue engineering scaffolds and controlled drug delivery systems.[8][9]

Conducting polymers like polyaniline and polypyrrole combine the processability of plastics with the electrical properties of metals, finding use in electronics and sensors.[8] In the field of drug delivery, polymers such as polylactic-co-glycolic acid (PLGA) and polycaprolactone (PCL) are widely used due to their biodegradability and biocompatibility, allowing for the creation of devices that release therapeutics in a controlled manner.[7]

Data Presentation: Comparison of Specialized Polymers

Polymer TypeExample(s)Key PropertiesCommon Applications
Engineering Plastics Liquid Crystalline Polymers (LCPs)High mechanical strength, thermal stability, chemical resistance.[8]Aerospace components, automotive parts, fiber optics.[8]
Conducting Polymers Polyaniline, PolypyrroleElectrical conductivity, processability.[8]Flexible electronics, sensors, anti-static coatings.
Biocompatible/Biodegradable Polymers PLA, PGA, PLGA, PCLBiocompatible, biodegradable, tunable drug release profiles.[6][7][9]Drug delivery systems, tissue engineering scaffolds, medical implants, sutures.[6][9]
Elastomers Neoprene, SiliconesElasticity, stability, vibration damping.[8]Seals, adhesives, flexible electronics, aerospace components.[8]

1.2. Experimental Protocols

Protocol 1: Synthesis of Polymethylmethacrylate (PMMA) via Free Radical Polymerization

This protocol describes a common method for synthesizing PMMA, a widely used thermoplastic polymer.[10]

Materials:

  • Methyl-methacrylate (MMA) monomer, freshly distilled

  • Azobisisobutyronitrile (AIBN) initiator

  • Dichloromethane

  • Methanol

  • Nitrogen or Argon gas

  • Round bottom flask (25 mL), vials (10 mL), magnetic stir bars, ice bath, vacuum oven

Procedure:

  • Add 6.09x10⁻⁴ mol of AIBN and 9.99x10⁻² mol of freshly distilled MMA to a 25 mL round bottom flask.[11]

  • Shake the flask carefully to dissolve the initiator completely.[11]

  • Remove dissolved oxygen from the solution by bubbling inert gas (nitrogen or argon) through it with a syringe. This step is crucial as oxygen can inhibit the polymerization reaction.[11]

  • Distribute the solution into five 10 mL vials, each containing a magnetic stir bar.[11]

  • Purge the vials with inert gas again and seal them securely.[11]

  • Place the vials in an oil bath pre-heated to 70°C to initiate the polymerization. Maintain precise temperature control.[11]

  • After predetermined time intervals (e.g., 10, 20, 30, 40, and 42 minutes), remove one vial from the oil bath and immediately quench the reaction by placing it in an ice bath.[11]

  • Work-up: Dilute each sample with 2-5 mL of dichloromethane.[11]

  • Precipitate the polymer by slowly adding the dichloromethane solution to a beaker containing 50 mL of stirred methanol.[11]

  • Filter the precipitated PMMA using suction filtration, wash it with fresh methanol, and dry it overnight in a vacuum oven at 60°C.[11]

  • Weigh the dried polymers to determine the conversion rate over time.[11]

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of a polymer, such as the glass transition temperature (Tg), which is influenced by the polymer's tacticity and molecular weight.[10]

Materials:

  • Synthesized PMMA sample (5-10 mg)

  • DSC instrument

  • Aluminum DSC pans

Procedure:

  • Accurately weigh 5-10 mg of the dried PMMA sample into an aluminum DSC pan.

  • Seal the pan using a press. Place an empty, sealed pan in the reference chamber of the DSC instrument.

  • Place the sample pan in the sample chamber.

  • Program the DSC instrument for a heat-cool-heat cycle. A typical program for PMMA would be:

    • Equilibrate at 25°C.

    • Ramp up the temperature to 150°C at a rate of 10°C/min.

    • Hold at 150°C for 2 minutes to erase the thermal history of the polymer.

    • Cool down to 25°C at a rate of 10°C/min.

    • Ramp up the temperature again to 150°C at a rate of 10°C/min.

  • Analyze the data from the second heating scan. The glass transition temperature (Tg) will appear as a step-like change in the heat flow curve.

1.3. Workflow Visualization

G cluster_prep Synthesis cluster_char Characterization reactants 1. Select Monomer & Initiator polymerization 2. Polymerization (e.g., Free Radical) reactants->polymerization purification 3. Purification (Precipitation) polymerization->purification sample_prep 4. Sample Preparation purification->sample_prep Dried Polymer nmr NMR (Tacticity) sample_prep->nmr Analysis sec SEC (Molecular Weight) sample_prep->sec Analysis dsc DSC (Thermal Properties) sample_prep->dsc Analysis tga TGA (Thermal Stability) sample_prep->tga Analysis final_props Polymer Properties Determined nmr->final_props Data Interpretation sec->final_props Data Interpretation dsc->final_props Data Interpretation tga->final_props Data Interpretation

Caption: Workflow for polymer synthesis and characterization.

Section 2: Specialized Coatings in Materials Development

2.1. Application Notes

Specialized coatings are formulations engineered to provide surfaces with enhanced properties such as corrosion resistance, waterproofing, UV resistance, or anti-fouling capabilities.[3][4][12] These coatings are critical in extending the service life of materials in harsh environments.[5][13] For instance, anti-corrosion coatings are vital for protecting steel structures, while hydrophobic coatings can create self-cleaning surfaces.[13][14]

In the biomedical field, coatings play a crucial role in improving the biocompatibility of medical implants and controlling drug release from devices like stents.[15][16] Smart coatings can respond to external stimuli such as pH, temperature, or light to release an active agent on demand, opening new possibilities for targeted therapies and diagnostics.[15]

Data Presentation: Performance of Specialized Coatings

Coating TypeExample SystemKey Performance MetricTypical Value/ResultApplication
Anti-Corrosion Two-component epoxyCorrosion ResistanceCan provide protection for over 5 years in harsh environments.[12]Industrial structures, marine applications.[17]
Waterproofing Elastomeric MembraneWater PermeabilityPrevents water ingress, lifespan of 10+ years.[12]Building envelopes, below-grade structures.[4]
Drug-Eluting pH-Responsive PolymerControlled ReleaseReleases drug payload in response to specific pH changes (e.g., acidic tumor environment).[15]Drug-eluting stents, targeted cancer therapy.[6]
Anti-Graffiti Polyurethane-basedSurface CleanabilityAllows for easy removal of graffiti without damaging the underlying surface.[4]Public buildings, transportation hubs.[4]

2.2. Experimental Protocols

Protocol 3: Application of a Model Protective Coating (Spray Coating)

This protocol outlines the general steps for applying a protective coating to a metal substrate, a common industrial practice.[14][18]

Materials:

  • Substrate (e.g., steel panel)

  • Abrasive material (e.g., steel grit)

  • Solvent for cleaning

  • Coating components (e.g., two-part epoxy resin and hardener)

  • Thinner (if required)

  • Spray application equipment (airless or conventional)

  • Personal Protective Equipment (PPE)

Procedure:

  • Pre-Inspection: Inspect the bare substrate for defects like sharp edges, weld spatter, or contamination (oil, grease).[19][20]

  • Surface Preparation:

    • Clean the surface with a suitable solvent to remove oil, grease, and other soluble contaminants.[18]

    • Perform abrasive blast cleaning to achieve the specified surface cleanliness (e.g., SSPC-SP10/NACE 2) and create a surface profile (e.g., 35-75 microns) for optimal adhesion.[17][18]

    • Remove all dust and abrasive residue from the surface.

  • Environmental Control: Before and during application, monitor environmental conditions. Ensure the surface temperature is at least 3°C above the dew point and that relative humidity is below 85% (or as per manufacturer's recommendation).[18][19]

  • Coating Mixing: Thoroughly mix the coating components using a mechanical agitator according to the manufacturer's instructions. If thinning is required, use only the specified thinner and do not exceed the recommended ratio.[18]

  • Application:

    • Apply the coating using a spray gun, maintaining a consistent distance and speed to ensure a uniform layer.[14]

    • During application, periodically check the wet film thickness (WFT) with a WFT gauge to ensure it is within the specified range.[18]

  • Curing: Allow the coating to cure according to the manufacturer's specifications, considering temperature and humidity. Protect the coated surface from dust and damage during this time.

Protocol 4: Characterization of Coating Performance

These tests are performed after the coating has fully cured to ensure it meets quality standards.[21]

A. Dry Film Thickness (DFT) Measurement

  • Purpose: To verify that the coating thickness meets the specification.[20]

  • Equipment: Calibrated electronic DFT gauge.

  • Procedure:

    • Calibrate the DFT gauge according to the manufacturer's instructions on a smooth, uncoated sample of the same substrate.

    • Take multiple readings across the coated surface in a systematic pattern as defined by standards like SSPC-PA2.[17]

    • Record the measurements and calculate the average DFT. The values should fall within the range specified in the project requirements.

B. Adhesion Testing (Cross-Hatch Method - ASTM D3359)

  • Purpose: To assess the adhesion of the coating to the substrate.[17]

  • Equipment: Cross-hatch cutter, adhesive tape, soft brush.

  • Procedure:

    • Using the cutter, make a series of parallel cuts through the coating down to the substrate.

    • Make a second series of cuts perpendicular to the first, creating a lattice pattern.

    • Remove any loose coating debris from the grid with a soft brush.

    • Firmly apply a specified pressure-sensitive tape over the grid and smooth it down.

    • Within 90 seconds, rapidly pull the tape off at a 180-degree angle.

    • Visually inspect the grid area and compare it to the ASTM D3359 classification standards to rate the adhesion (from 5B - no detachment, to 0B - severe detachment).

2.3. Workflow Visualization

G cluster_prep Preparation cluster_app Application cluster_inspect Post-Inspection pre_inspect 1. Substrate Pre-Inspection surf_prep 2. Surface Preparation (Cleaning & Blasting) pre_inspect->surf_prep env_check 3. Environmental Check surf_prep->env_check mixing 4. Coating Mixing env_check->mixing application 5. Spray Application (WFT Check) mixing->application curing 6. Curing application->curing dft DFT Measurement curing->dft Cured Coating adhesion Adhesion Test dft->adhesion holiday Holiday Detection dft->holiday visual Visual Inspection dft->visual final_report Quality Control Report adhesion->final_report QC Checks holiday->final_report QC Checks visual->final_report QC Checks

Caption: Workflow for coating application and inspection.

Section 3: Application in Drug Development

3.1. Application Notes

The convergence of polymer science and medicine has led to significant innovations in drug delivery.[9] Polymeric drug delivery systems are designed to improve the therapeutic index of drugs by controlling their release rate, protecting them from degradation, and targeting them to specific sites in the body.[6][22] This targeted approach can enhance efficacy while reducing systemic side effects.[6]

Materials like hydrogels, which are cross-linked polymer networks that can absorb large amounts of water, are used for delivering drugs and as scaffolds for tissue engineering.[9] "Smart" polymers that respond to specific biological triggers are particularly promising.[15] For example, a pH-responsive polymer can be designed to be stable in the neutral pH of the bloodstream but to swell or degrade in the acidic microenvironment of a tumor, releasing its encapsulated anticancer drug directly at the target site.[15] Similarly, temperature-responsive polymers can release a drug when a specific temperature threshold is crossed.[15] These systems are at the forefront of developing personalized and more effective therapies.[7]

3.2. Logical Relationship Visualization

G cluster_system Drug Delivery System in Bloodstream (pH 7.4) cluster_target Tumor Microenvironment (Acidic, pH < 6.8) carrier Polymer Nanocarrier Drug Encapsulated carrier_state Stable & Intact carrier->carrier_state Remains stable stimulus Stimulus: Low pH carrier_state->stimulus System reaches target site response pH-Responsive Polymer Conformational Change or Degradation stimulus->response release Drug is Released response->release effect Targeted Therapeutic Effect on Tumor Cells release->effect

Caption: pH-responsive polymer carrier for targeted drug delivery.

References

Application Notes and Protocols: A Step-by-Step Guide to the Vilsmeier-Haack Reaction for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of quinolines utilizing the Vilsmeier-Haack reaction. This versatile reaction offers a powerful method for the formylation and subsequent cyclization of various substrates to yield functionalized quinoline derivatives, which are key scaffolds in numerous pharmaceuticals.

Introduction to the Vilsmeier-Haack Reaction in Quinoline Synthesis

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In the context of quinoline synthesis, it typically involves the reaction of an N-arylacetamide or a related substrate with the Vilsmeier reagent, which is prepared in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[2] The resulting electrophilic chloroiminium salt attacks the aromatic ring, leading to cyclization and the formation of a quinoline ring system, often with a formyl group at the 3-position and a chloro group at the 2-position.[3] This "one-pot" synthesis is efficient for producing 2-chloro-3-formylquinolines, which are versatile intermediates for further chemical transformations.[4]

The reaction's success and regioselectivity are influenced by the substituents on the starting N-arylacetamide, with electron-donating groups generally facilitating the cyclization. The resulting 2-chloro-3-formylquinolines can be subjected to various nucleophilic substitution and condensation reactions to generate a diverse library of quinoline derivatives.[3]

Reaction Mechanism

The Vilsmeier-Haack reaction for quinoline synthesis from an N-arylacetamide proceeds through several key steps:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[2][5]

  • Electrophilic Attack: The electron-rich aromatic ring of the N-arylacetamide attacks the electrophilic Vilsmeier reagent.

  • Cyclization: The intermediate undergoes an intramolecular cyclization.

  • Aromatization and Hydrolysis: Subsequent elimination and hydrolysis steps lead to the formation of the 2-chloro-3-formylquinoline.

Vilsmeier_Haack_Mechanism reactant reactant reagent reagent intermediate intermediate product product DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate1 Electrophilic Attack Intermediate N_Arylacetamide N-Arylacetamide N_Arylacetamide->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Quinoline_Product 2-Chloro-3-formylquinoline Intermediate2->Quinoline_Product Aromatization & Hydrolysis

Caption: Reaction mechanism of the Vilsmeier-Haack quinoline synthesis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction, highlighting the effect of different substituents on the N-arylacetamide starting material.

EntrySubstrate (N-Arylacetamide)Molar Ratio (Substrate:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)Reference
1Acetanilide1:3:1285-90288[4]
24-Bromoacetanilide1:2:2Reflux0.7590[6]
3o-Methylacetanilide1: (excess DMF): (excess POCl₃)80-906-860-80[3]
4AcetanilideNot specifiedWarmNot specified68[7]

Experimental Protocols

4.1. General Protocol for the Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides

This protocol provides a generalized procedure for the Vilsmeier-Haack cyclization of N-arylacetamides.

Materials:

  • N-Arylacetamide derivative

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice

  • Sodium carbonate or Sodium hydroxide solution for neutralization

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous DMF (3-5 equivalents). Cool the flask to 0-5 °C in an ice bath. Add POCl₃ (2-4 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C.[1] After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[1][8]

  • Reaction with Substrate: To the pre-formed Vilsmeier reagent, add the N-arylacetamide (1 equivalent) portion-wise, while maintaining the low temperature.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C.[3] The reaction time can vary from 2 to 17 hours, depending on the substrate.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.[1]

  • Neutralization and Isolation: Neutralize the acidic mixture with a saturated solution of sodium carbonate or a dilute sodium hydroxide solution until a precipitate forms. Filter the solid product and wash it thoroughly with water.

  • Extraction and Purification: If a precipitate does not form or to recover any dissolved product, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.[1] Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[1] Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography on silica gel.[6]

Experimental_Workflow step step condition condition output output Start Start Step1 Prepare Vilsmeier Reagent (DMF + POCl3) Start->Step1 Condition1 0-5 °C Step1->Condition1 Step2 Add N-Arylacetamide Step1->Step2 Step3 Heat Reaction Mixture Step2->Step3 Condition2 80-90 °C, 2-17 h Step3->Condition2 Step4 Quench with Ice Water Step3->Step4 Step5 Neutralize and Isolate Step4->Step5 Step6 Purify Product Step5->Step6 End 2-Chloro-3-formylquinoline Step6->End

Caption: General experimental workflow for Vilsmeier-Haack quinoline synthesis.

Troubleshooting

Common issues encountered during the Vilsmeier-Haack reaction for quinoline synthesis include low yields and the formation of side products. Here are some troubleshooting tips:

  • Low or No Yield:

    • Reagent Quality: Ensure that anhydrous DMF and freshly distilled POCl₃ are used. Moisture can quench the Vilsmeier reagent.

    • Vilsmeier Reagent Formation: The initial formation of the Vilsmeier reagent is exothermic. Maintain a low temperature during the addition of POCl₃ to DMF to prevent degradation.[8]

    • Reaction Conditions: For less reactive substrates, increasing the reaction temperature or time may be necessary. Conversely, for highly reactive substrates, milder conditions may be required to prevent side reactions.[8]

  • Side Product Formation:

    • Diformylation: In some cases, diformylation can occur. Using a smaller excess of the Vilsmeier reagent or milder reaction conditions can help minimize this.[8]

    • Decomposition: Sensitive substrates may decompose under the reaction conditions. It may be necessary to protect sensitive functional groups prior to the reaction.[8]

Conclusion

The Vilsmeier-Haack reaction is a robust and efficient method for the synthesis of functionalized quinolines, particularly 2-chloro-3-formylquinolines. These products serve as valuable building blocks in medicinal chemistry and materials science. By carefully controlling the reaction conditions and using high-quality reagents, researchers can achieve good to excellent yields of the desired quinoline derivatives. The protocols and data presented in this guide offer a solid foundation for the successful application of this important synthetic transformation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this synthesis, which is primarily achieved through the Gould-Jacobs reaction.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for this compound?

A1: The synthesis is a two-step process based on the Gould-Jacobs reaction.[4]

  • Condensation: 4-bromoaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack from the aniline's amino group, followed by the elimination of ethanol to form an intermediate, ethyl 3-((4-bromophenyl)amino)acrylate.[1][4]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization (an electrocyclization) to form the quinoline ring system.[3][4] The resulting product exists in equilibrium between its keto and enol tautomers, with the 4-hydroxy form being significant.[3]

Reactant1 4-Bromoaniline Intermediate Intermediate Adduct (Anilidomethylenemalonate) Reactant1->Intermediate Condensation (100-130°C) Reactant2 Diethyl ethoxymethylenemalonate Reactant2->Intermediate Product Ethyl 6-bromo-4-hydroxy- quinoline-3-carboxylate Intermediate->Product Thermal Cyclization (>250°C)

Caption: Gould-Jacobs reaction pathway for the target compound.

Q2: Which step is most critical for achieving a high yield?

A2: The thermal cyclization step is the most critical and challenging part of the synthesis.[2] This step requires very high temperatures (typically 250-300°C) to proceed efficiently.[2] Suboptimal temperatures can lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of the reactants and products, resulting in the formation of tar and a significantly lower yield.[2][5]

Q3: What are the recommended solvents and conditions for the thermal cyclization step?

A3: The cyclization requires a high-boiling, inert solvent to achieve the necessary temperatures. The most commonly used solvents are diphenyl ether (boiling point ~258°C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).[2][3] The reaction is typically heated to reflux (around 250°C) for 30 to 60 minutes under an inert atmosphere like nitrogen to prevent oxidative decomposition.[2][6]

Q4: Can microwave synthesis improve the reaction yield and time?

A4: Yes, microwave-assisted synthesis is a highly effective modern adaptation for the Gould-Jacobs reaction.[3] Microwave irradiation provides rapid and uniform heating, which can significantly shorten reaction times (from hours to minutes) and often leads to higher yields and purer products compared to conventional heating methods.[2][7][8] It allows for precise control over temperature and pressure, minimizing the formation of decomposition byproducts.[2]

Q5: How important is the purity of the starting materials?

A5: Using fresh, high-quality reagents is crucial for a successful synthesis. Impurities in the starting 4-bromoaniline or diethyl ethoxymethylenemalonate can lead to side reactions and complicate the purification of both the intermediate and the final product.[2] While not always mandatory, using anhydrous reagents and solvents can also be beneficial in preventing unwanted side reactions.[2][5]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Problem: The overall yield is very low, or no product was formed.

  • Possible Cause 1: Suboptimal Cyclization Temperature. The thermal cyclization is highly temperature-dependent. If the temperature is too low, the reaction will be sluggish or may not proceed at all.[2][5]

    • Solution: Ensure your heating apparatus can reach and maintain the required temperature (at least 250°C). Use a high-boiling solvent like diphenyl ether. Gradually increase the temperature, but be cautious of decomposition.[2] Consider switching to a microwave synthesizer for more efficient and controlled heating.[3]

  • Possible Cause 2: Poor Substrate Reactivity. The electronic properties of the starting aniline can affect reactivity. Electron-withdrawing groups can make the cyclization more difficult.[5]

    • Solution: While the bromo group on 4-bromoaniline is deactivating, the reaction is well-established. Ensure the issue is not temperature-related before considering the substrate's inherent reactivity as the primary problem.

Problem: The reaction mixture turned into a dark, tarry mess during cyclization.

  • Possible Cause: Decomposition at High Temperatures. This is a common issue and typically occurs when the reaction temperature is too high or the mixture is heated for too long.[2]

    • Solution 1: Optimize the reaction conditions. Find a balance between temperature and reaction time that favors cyclization over degradation. For instance, a higher temperature might require a much shorter reaction time.[2]

    • Solution 2: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can contribute to tar formation.[2]

    • Solution 3: Use a microwave reactor, which often minimizes charring due to its rapid and controlled heating.[7]

Problem: The final product is a viscous oil that is difficult to crystallize.

  • Possible Cause 1: Presence of Impurities. Residual starting materials, side products, or the high-boiling solvent can act as impurities that inhibit crystallization.[2]

    • Solution: First, ensure the high-boiling solvent (e.g., diphenyl ether) is thoroughly removed under a high vacuum.[2] Then, attempt purification by column chromatography. After purification, try recrystallization from a suitable solvent like ethanol or acetic acid.[1]

  • Possible Cause 2: Product requires inducement to crystallize.

    • Solution: Try triturating the oil with a non-polar solvent like n-hexane or petroleum ether.[2] This can often wash away soluble impurities and induce the product to solidify. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystallization.

Problem: Analysis shows the presence of a decarboxylated byproduct.

  • Possible Cause: Excessive Reaction Temperature or Pressure. High temperatures, especially under pressure (as can occur in a sealed microwave vessel), can lead to the loss of the ethyl carboxylate group from the quinoline ring.[2]

    • Solution: Carefully control and monitor the reaction temperature. If using a microwave, also monitor the pressure. It may be necessary to reduce the temperature or reaction time to prevent this side reaction.[2]

Data Presentation: Effect of Reaction Conditions on Yield

The following table summarizes quantitative data from various studies to illustrate how reaction conditions can impact the yield of the cyclization step.

Starting MaterialMethodSolventTemperature (°C)Time (min)Yield (%)Reference
Ethyl 3-((phenyl)amino)acrylateMicrowaveNone250151[7]
Ethyl 3-((phenyl)amino)acrylateMicrowaveNone3001537[7]
Ethyl 3-((phenyl)amino)acrylateMicrowaveNone300547[7]
4-bromophenylamino vinyl diethyl malonateConventionalDiphenyl etherReflux (~258)6061[6]

Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis

This protocol is adapted from established procedures using a high-boiling solvent.[1][3][6]

Step A: Condensation

  • In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 100-120°C for 1-2 hours. The progress of the reaction can be monitored by observing the distillation of the ethanol byproduct.

  • After the reaction is complete, the resulting intermediate adduct can be used directly in the next step or isolated by cooling the mixture and adding n-hexane to precipitate the solid.[6]

Step B: Thermal Cyclization

  • In a suitable reaction flask equipped with a reflux condenser and under a nitrogen atmosphere, add the crude intermediate from Step A.

  • Add a high-boiling solvent, such as diphenyl ether, to the flask.

  • Heat the mixture to reflux (approx. 250-260°C) and maintain this temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with petroleum ether or n-hexane to precipitate the crude product.[1]

  • Collect the solid by filtration, wash thoroughly with the same non-polar solvent to remove the diphenyl ether, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol or a similar solvent.[1]

cluster_prep Preparation cluster_cyclize Cyclization cluster_workup Work-up & Purification A Combine 4-bromoaniline & DEEM B Heat to 100-120°C (1-2 hours) A->B Step A Condensation C Add intermediate to diphenyl ether B->C Isolate or use crude D Heat to 250°C (30-60 min) C->D Step B Cyclization E Cool to RT D->E F Precipitate with petroleum ether E->F G Filter and wash solid F->G H Recrystallize from ethanol G->H

Caption: Experimental workflow for conventional synthesis.

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on general procedures for microwave-assisted Gould-Jacobs reactions.[2][7]

Step A: Condensation (Can also be done via microwave)

  • Follow Step A from the conventional protocol. The intermediate must be isolated and dried before proceeding.

Step B: Microwave Cyclization

  • Place the dried intermediate from Step A into a microwave reaction vial equipped with a magnetic stir bar.

  • The reaction can be run solvent-free or with a small amount of a high-boiling solvent like diphenyl ether.[2][7]

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the mixture to the desired temperature (e.g., 250-300°C) and hold for the optimized time (typically 5-15 minutes).[2][7] Monitor both internal temperature and pressure.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • If a solvent was used, precipitate the product with a non-polar solvent like n-hexane. If solvent-free, the product may solidify upon cooling.

  • Collect the solid by filtration, wash, and purify by recrystallization as described in the conventional protocol.

Start Low Yield Q1 Was the cyclization mixture a dark tar? Start->Q1 A1 Yes: Indicates decomposition. Reduce temperature and/or shorten reaction time. Use inert atmosphere. Q1->A1 Yes Q2 No: Was the cyclization temperature >250°C? Q1->Q2 No End Yield Improved A1->End A2_yes Yes: Consider extending reaction time moderately. Verify starting material purity. Q2->A2_yes Yes A2_no No: Temperature is too low. Increase heat or switch to microwave synthesis. Q2->A2_no No A2_yes->End A2_no->End

References

Common side reactions in the synthesis of 4-hydroxyquinoline-3-carboxylates and how to avoid them

Analysis: The use of a high-boiling, inert solvent is critical for achieving high yields in the Conrad-Limpach cyclization, preventing decomposition and ensuring efficient heat transfer. [6][8]

Experimental Protocols

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol is adapted from a microwave-assisted procedure that offers rapid and efficient cyclization. [5] Materials:

  • Aniline (2.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol)

  • 2.5 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile

Procedure:

  • Reaction Setup: Add aniline (2.0 mmol) and DEEM (6.0 mmol) to the microwave vial. The excess DEEM serves as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to 300 °C and hold for 5 minutes.

  • Isolation: After the reaction, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (approx. 3 mL) to remove unreacted starting materials.

  • Drying: Dry the resulting solid under vacuum. The product is typically of high purity (>95%). [5]

Protocol 2: Conventional Two-Step Conrad-Limpach Synthesis

This protocol involves the formation of the enamine intermediate followed by thermal cyclization. [9] Step A: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, dissolve the aniline (1.0 eq) and the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) in a suitable solvent like toluene.

  • Add a catalytic amount of acid (e.g., a drop of acetic acid).

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the condensation.

  • Monitor the reaction by TLC. Once the aniline is consumed (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure. The crude intermediate can often be used directly in the next step.

Step B: Thermal Cyclization

  • Place the crude intermediate from Step A into a flask containing a high-boiling solvent (e.g., mineral oil, 10-20 mL per gram of intermediate).

  • Heat the mixture with stirring to ~250 °C.

  • Maintain this temperature for 30-60 minutes, monitoring the cyclization by TLC.

  • Allow the mixture to cool to room temperature. The product will often precipitate.

  • Add a non-polar solvent (e.g., hexane) to facilitate further precipitation and help wash away the high-boiling solvent.

  • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent. The product can be further purified by recrystallization (e.g., from ethanol).

Visualizations

Gould_Jacobs_Workflowcluster_step1Step 1: Condensationcluster_step2Step 2: Cyclizationcluster_step3Step 3: WorkupAAniline + DEEMBHeat (100-130°C or MW)A->BMixCAnilidomethylenemalonate(Intermediate)B->CEliminate EtOHDHigh Temp Cyclization(250-300°C, Conventional or MW)C->DECrude ProductD->EFCool & PrecipitateE->FGFilter & WashF->GHPure Ethyl 4-hydroxy-quinoline-3-carboxylateG->H

Caption: General experimental workflow for the Gould-Jacobs synthesis.

Conrad_Limpach_Selectivitycluster_kineticKinetic Controlcluster_thermoThermodynamic ControlStartAniline + β-KetoesterPath_KLow Temperature(e.g., RT - 80°C)Start->Path_KPath_THigh Temperature(e.g., >140°C)Start->Path_TIntermediate_KAttack at Keto Group(β-Aminoacrylate)Path_K->Intermediate_KProduct_KDesired Product:4-HydroxyquinolineIntermediate_K->Product_KHigh TempCyclizationIntermediate_TAttack at Ester Group(β-Keto anilide)Path_T->Intermediate_TProduct_TSide Product:2-HydroxyquinolineIntermediate_T->Product_THigh TempCyclization

Caption: Temperature-dependent regioselectivity in the Conrad-Limpach synthesis.

Troubleshooting_TreeStartLow Yield in Cyclization StepQ1Is the main product theuncyclized intermediate?Start->Q1A1_YesYES: Incomplete CyclizationQ1->A1_YesYesQ2Is there significanttar formation?Q1->Q2NoSol1Increase Temperature (>250°C)Use high-boiling solventUse Microwave HeatingA1_Yes->Sol1A2_YesYES: DecompositionQ2->A2_YesYesQ3Is the wrong isomer(2-OH) forming? (Conrad-Limpach)Q2->Q3NoSol2Optimize Temp & Time(e.g., higher temp, shorter time)Use inert atmosphereA2_Yes->Sol2A3_YesYES: Thermodynamic ControlQ3->A3_YesYesSol3Lower initial condensation tempIsolate intermediate before cyclizationA3_Yes->Sol3

Optimization of reaction conditions for the Gould-Jacobs reaction (temperature, solvent, catalyst).

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the optimization of reaction conditions, specifically temperature, solvent, and catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction?

The Gould-Jacobs reaction is a series of chemical reactions used in organic synthesis to produce quinolines and 4-hydroxyquinoline derivatives.[1][2] The process starts with the condensation of an aniline with an alkoxymethylenemalonic ester or an acyl malonic ester to create an anilidomethylenemalonic ester.[1][2] This intermediate then undergoes a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[1][2][3] Subsequent saponification and decarboxylation steps can then be carried out to produce the final 4-hydroxyquinoline product.[1][3]

Q2: What are the typical temperatures required for the cyclization step?

The cyclization step in the Gould-Jacobs reaction is a thermal process that generally necessitates high temperatures, often in the range of 250-300°C.[3] Achieving these temperatures can be done through conventional heating methods using a high-boiling solvent or through microwave irradiation, which can lead to shorter reaction times and improved yields.[3]

Q3: What is the role of a catalyst in the Gould-Jacobs reaction?

While the traditional Gould-Jacobs reaction is often conducted thermally without a catalyst, particularly the high-temperature cyclization step, catalysts can be employed in related quinoline syntheses to improve reaction conditions. For instance, in similar reactions like the Friedländer synthesis, acid or base catalysts are used. The choice of catalyst can vary depending on the specific substrates.

Q4: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in the cyclization step, primarily by enabling the high temperatures required for the reaction to proceed efficiently. High-boiling point, inert solvents are often used to achieve uniform heating and can significantly increase the yield of the cyclization product.[4] Using an inert, high-boiling solvent like diphenyl ether or Dowtherm A can increase cyclization yields to as high as 95%.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of initial condensation product (anilidomethylenemalonic ester) - Incomplete reaction- Reagent decomposition- Ensure a slight excess of the malonic ester derivative is used.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Use fresh, high-quality reagents.[3]
Incomplete cyclization - Insufficient temperature- Short reaction time- Gradually increase the reaction temperature to drive the reaction to completion.[3]- Extend the reaction time at the current temperature, being mindful of potential product degradation.[3]- Consider using microwave heating for more rapid and efficient energy transfer.[3]
Formation of dark, tarry materials - Decomposition at high temperatures- Prolonged heating- Optimize the temperature and reaction time to find a balance between cyclization and degradation.[3][6]- Use a high-boiling inert solvent for even heating.[3]- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Product is a viscous oil or difficult to crystallize - Presence of impurities- Residual high-boiling solvent- Purify the crude product using column chromatography.- Ensure the high-boiling solvent is thoroughly removed under a high vacuum.- Try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[3]
Formation of decarboxylated byproduct - Excessively high reaction temperature and/or pressure- Carefully control the reaction temperature and time.[3]- If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature.[3][6]
Poor regioselectivity with substituted anilines - Cyclization at two different ortho positions due to steric and electronic factors.- This is an inherent challenge with asymmetrically substituted anilines.[4] Careful consideration of the electronic and steric nature of the substituents is necessary. Separation of the resulting isomers may be required.

Optimization of Reaction Conditions: Data Summary

The following table summarizes the effect of temperature and reaction time on the yield of the Gould-Jacobs reaction, specifically for the microwave-assisted synthesis of ethyl 4-hydroxyquinoline-3-carboxylate from aniline and diethyl ethoxymethylenemalonate.

EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)
1250141
230011437
325010612
4300102428
530052047

Note: The yields in the table refer to the isolated product after the cyclization step.[3] These results indicate that higher temperatures can increase the reaction rate, but a balance must be struck with reaction time to avoid degradation of the product, which can occur at very high temperatures and prolonged times.[6]

Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis

This method utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[5]

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[7]

  • Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[3][7]

  • Remove the ethanol byproduct under reduced pressure. The crude anilidomethylenemalonate intermediate can often be used directly in the next step.[7]

Step 2: Cyclization

  • To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.[3][8]

  • Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes.[3][8] Monitor the reaction by TLC or LC-MS.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.[3]

  • Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.[3]

  • Collect the solid by filtration and wash it with the same non-polar solvent.[3]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.[3]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and often higher-yielding alternative to conventional heating.[5]

Materials:

  • Aniline (2.0 mmol)

  • Diethyl ethoxymethylenemalonate (6.0 mmol)

  • 2.5 mL microwave vial with a magnetic stirring bar

  • Microwave synthesis system

Procedure:

  • Add aniline and diethyl ethoxymethylenemalonate to the microwave vial.[6]

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250°C or 300°C) and hold for the optimized time (typically 1-15 minutes).[3][6] Monitor the internal temperature and pressure.[3]

  • Allow the reaction vessel to cool to room temperature. A precipitate of the product should form.[5][7]

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[6]

  • Dry the resulting solid under a vacuum.[6]

Visualizations

Gould_Jacobs_Reaction_Pathway Reactants Aniline + Diethyl ethoxymethylenemalonate Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation (-EtOH) Cyclization 4-Hydroxy-3-carboethoxyquinoline Intermediate->Cyclization Thermal Cyclization (High Temp, >250°C) Saponification Quinoline-3-carboxylic acid Cyclization->Saponification Hydrolysis (e.g., NaOH) FinalProduct 4-Hydroxyquinoline Saponification->FinalProduct Decarboxylation (Heat, -CO2)

Caption: The reaction pathway of the Gould-Jacobs synthesis.

Experimental_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis A1 Mix Aniline and Malonate Ester A2 Heat (100-130°C, 1-2h) for Condensation A1->A2 A3 Add High-Boiling Solvent A2->A3 A4 Heat to Reflux (~250°C, 30-60min) for Cyclization A3->A4 A5 Cool and Precipitate with Non-Polar Solvent A4->A5 A6 Filter and Purify A5->A6 B1 Mix Reagents in Microwave Vial B2 Heat in Microwave Reactor (e.g., 250-300°C, 1-15min) B1->B2 B3 Cool to Room Temperature B2->B3 B4 Filter Precipitated Product B3->B4 B5 Wash with Cold Solvent B4->B5 B6 Dry Under Vacuum B5->B6

Caption: A generalized workflow for the Gould-Jacobs synthesis.

References

Technical Support Center: Purification of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently employed and effective methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often sufficient to obtain a product of high purity, especially for removing minor impurities. For more complex impurity profiles, column chromatography may be necessary.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on the polar nature of the 4-hydroxyquinoline core and the presence of the ethyl ester, a range of polar solvents and solvent mixtures can be effective. Commonly used solvents include:

  • Ethanol or Ethanol/Water mixtures: The compound is often soluble in hot ethanol and less soluble in cold, making it a good candidate for recrystallization. Adding water as an anti-solvent can further decrease solubility upon cooling and improve crystal formation.

  • Ethyl acetate/Hexane mixtures: Dissolving the crude product in a minimum of hot ethyl acetate followed by the gradual addition of hexane until turbidity appears is a common strategy for inducing crystallization.

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO): These are strong solvents for dissolving the compound, but their high boiling points can make them difficult to remove completely from the final product. They are typically used when other solvents fail.

Q3: What are the likely impurities in a crude sample of this compound synthesized via the Gould-Jacobs reaction?

A3: The Gould-Jacobs reaction is a common synthetic route to this compound. Potential impurities include unreacted starting materials, reaction intermediates, and by-products of side reactions.[1][2] Refer to the table below for a summary of potential impurities.

Potential Impurities from Gould-Jacobs Synthesis

Impurity CategorySpecific ExamplesReason for Presence
Starting Materials 4-bromoaniline, Diethyl ethoxymethylenemalonate (DEEM)Incomplete reaction
Intermediates Diethyl 2-((4-bromophenylamino)methylene)malonateIncomplete cyclization
Side-Products Polyaniline species, Diethyl malonatePolymerization of aniline, hydrolysis of DEEM
Hydrolysis Product 6-bromo-4-hydroxyquinoline-3-carboxylic acidHydrolysis of the ethyl ester during workup or purification
Decarboxylation Product 6-bromo-4-hydroxyquinolineDecarboxylation of the carboxylic acid impurity

Troubleshooting Guide

Problem 1: The purified product has a persistent yellow or brown discoloration.

  • Question: I've recrystallized my this compound, but it remains colored. How can I obtain a white or off-white solid?

  • Answer: Discoloration is often due to the presence of oxidized or polymeric impurities. To address this:

    • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

    • Column Chromatography: If charcoal treatment is ineffective, column chromatography using silica gel can be employed to separate the colored impurities from the desired product.

Problem 2: The product "oils out" during recrystallization instead of forming crystals.

  • Question: When I cool the recrystallization solution, my product separates as an oil. How can I induce crystallization?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution, or if the solution is supersaturated. To promote crystallization:

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator. Avoid rapid cooling in an ice bath.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline product, add a seed crystal to the cooled solution to initiate crystallization.

    • Solvent Adjustment: Reheat the solution to redissolve the oil, and add a small amount of a "good" solvent (in which the compound is more soluble) to reduce the level of supersaturation before cooling again.

Problem 3: The yield after recrystallization is very low.

  • Question: My recrystallization yields are consistently poor. How can I improve the recovery of my product?

  • Answer: Low yield can result from using too much solvent or choosing a solvent in which the product is too soluble, even at low temperatures.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Optimize Solvent System: If the product is too soluble, consider using a solvent mixture with a higher proportion of an "anti-solvent" (a solvent in which the product is poorly soluble).

    • Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time in an ice bath or refrigerator to maximize precipitation before filtration.

Problem 4: The purity of the product does not improve significantly after recrystallization.

  • Question: I have performed multiple recrystallizations, but the purity of my this compound is not increasing. What should I do?

  • Answer: If recrystallization is ineffective, it is likely that the impurities have very similar solubility properties to your product in the chosen solvent system.

    • Change the Solvent: Experiment with different recrystallization solvents or solvent mixtures of varying polarities.

    • Column Chromatography: This is the most effective method for separating compounds with similar polarities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. The optimal eluent can be determined by thin-layer chromatography (TLC).[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, and mixtures with water or hexane) to identify a suitable solvent system. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal. Once crystallization begins, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

Purification_Workflow Purification Workflow for this compound crude_product Crude Product dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution charcoal Add Activated Charcoal (Optional) dissolution->charcoal If colored hot_filtration Hot Filtration dissolution->hot_filtration charcoal->hot_filtration filtrate Hot Filtrate hot_filtration->filtrate cooling Slow Cooling & Ice Bath filtrate->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration pure_product Pure Product vacuum_filtration->pure_product Solid mother_liquor Mother Liquor (Contains Impurities) vacuum_filtration->mother_liquor Liquid check_purity Check Purity (TLC, NMR) pure_product->check_purity column_chromatography Column Chromatography column_chromatography->pure_product further_purification Further Purification Needed further_purification->column_chromatography check_purity->further_purification Not Pure

Caption: A general workflow for the purification of this compound.

References

Addressing challenges with high boiling point solvents like diphenyl ether in synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of high-boiling-point solvents, with a specific focus on diphenyl ether.

Troubleshooting Guide

This section addresses common challenges encountered during synthesis and product isolation when using diphenyl ether as a solvent.

Question: My reaction is complete, but I'm struggling to remove the diphenyl ether to isolate my product. What should I do?

Answer:

Removing high-boiling-point solvents like diphenyl ether (boiling point: 258 °C) is a common challenge. The appropriate method depends on the thermal stability and physical properties of your desired product. Here are the recommended approaches:

  • High-Vacuum Distillation: This is the most direct method for separating volatile liquids from non-volatile compounds or liquids with significantly different boiling points.[1] By reducing the pressure, the boiling point of diphenyl ether is lowered, allowing for its removal at a temperature that won't decompose your product.[1][2][3][4] For instance, at a vacuum of 5 torr, the boiling point of solvents like DMF and DMSO can be reduced to below 50°C.[5]

  • Recrystallization using a Co-solvent: If your product is a solid, you can often induce its precipitation by adding a co-solvent in which it is insoluble, while diphenyl ether remains in solution.[6] Hexane is a common choice for this purpose.[6] The process typically involves cooling the reaction mixture and then adding cold hexane to precipitate the product, which can then be collected by filtration.[6]

  • Liquid-Liquid Extraction: This technique is effective if your product has different solubility characteristics than diphenyl ether in two immiscible liquids.[1] For example, you can dilute the reaction mixture with a solvent like ethyl acetate or diethyl ether and then wash it with water. If the product is significantly more soluble in the organic layer and diphenyl ether has some solubility in the aqueous phase (or can be removed in subsequent washes), this can be an effective separation method.[5]

Question: I tried to precipitate my product from diphenyl ether using hexane, but it oiled out or remained dissolved. What are my options?

Answer:

"Oiling out" occurs when a solid melts and comes out of solution as a liquid instead of crystals.[7] This often happens if the boiling point of the solvent is above the melting point of the solute.[8] If your product remains dissolved in hexane, it suggests that it is too soluble in this co-solvent.[6][9]

Here are some troubleshooting steps:

  • Modify the Co-solvent System: Try a different co-solvent or a mixture of co-solvents. For instance, a mixture of toluene and hexane (e.g., 4:1 ratio) has been suggested to help precipitate products from diphenyl ether.[6]

  • Cooling Protocol: Ensure you are cooling the mixture sufficiently, for example, to 0-5 °C, after adding the co-solvent.[6] You might also try cooling the reaction mass to a low temperature first before adding pre-cooled hexane.[6]

  • Seeding: If you have a small amount of pure product, adding a "seed" crystal to the cooled solution can induce crystallization.[7][10]

  • Column Chromatography: If precipitation fails, column chromatography is a viable, albeit more labor-intensive, option. You will need to carefully select a solvent system that allows for the separation of your product from diphenyl ether. A preliminary TLC analysis can help in identifying a suitable mobile phase.[6]

Question: I'm concerned about the thermal stability of my product during high-vacuum distillation to remove diphenyl ether. How can I minimize decomposition?

Answer:

This is a valid concern. The key is to lower the boiling point of diphenyl ether as much as possible by achieving a good vacuum.

  • Optimize Vacuum: Use a high-performance vacuum pump to achieve the lowest possible pressure. A typical vacuum distillation is conducted at around 0.1 mmHg.[3] This will significantly reduce the temperature required for distillation.

  • Steam Distillation: For compounds that are steam-volatile and immiscible with water, steam distillation can be a gentle alternative.[1][11] This method allows for the distillation of substances at temperatures below their boiling points.[1]

  • Monitor Temperature Carefully: Use a heating mantle with precise temperature control and monitor the vapor temperature closely. The bath temperature should typically be set 20-30 °C higher than the boiling point of the substance being distilled at that pressure.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when working with diphenyl ether?

A1: Diphenyl ether can cause serious eye irritation and is toxic to aquatic life with long-lasting effects.[12][13] It is essential to handle it in a well-ventilated area, preferably under a fume hood.[14] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety glasses or a face shield, and a lab coat.[12][15] Avoid inhaling vapors and direct contact with skin and eyes.[13][14] In case of contact, rinse the affected area thoroughly with water.[12][15]

Q2: At what temperature does diphenyl ether start to decompose?

A2: Diphenyl ether is thermally stable, but decomposition can occur at very high temperatures. Cleavage of the ether linkage generally happens at temperatures above 400 °C.[16] The primary pyrolysis products can include phenol and diphenyl ether itself, and at higher temperatures (around 650 °C), carbon monoxide and carbon dioxide may be formed.[17][18]

Q3: Can I use Williamson ether synthesis to prepare diphenyl ether?

A3: No, the Williamson ether synthesis is not suitable for preparing diphenyl ether.[19][20] This method relies on an SN2 reaction, which involves the attack of an alkoxide on an alkyl halide. To synthesize diphenyl ether this way, you would need to react a phenoxide with a phenyl halide (like bromobenzene). However, SN2 reactions do not occur at an sp2-hybridized carbon of an aromatic ring due to steric hindrance and the partial double bond character of the carbon-halogen bond.[19][21]

Q4: Are there any alternatives to diphenyl ether for high-temperature reactions?

A4: Yes, several other high-boiling-point solvents can be used depending on the specific requirements of your reaction. Some alternatives include:

  • Diphenyl sulfide: Has a higher boiling point than diphenyl ether and may be suitable for reactions requiring even more extreme temperatures.[16]

  • Tetraglyme, Cumene, Xylene, or Dowtherm A: These have been suggested as alternatives for high-temperature cyclization reactions.[22]

  • Ionic liquids: These can be excellent alternatives for microwave-assisted synthesis as they absorb microwaves well and have negligible vapor pressure.[22]

Data and Protocols

Quantitative Data Summary
PropertyDiphenyl EtherDiphenyl SulfideWaterHexane
Boiling Point (°C) 25829610069
Melting Point (°C) 25 - 27[13]-400-95
Molecular Weight ( g/mol ) 170.21[12][13]186.2718.0286.18
Flash Point (°C) 115132N/A-22
Experimental Protocols

Protocol 1: Removal of Diphenyl Ether by High-Vacuum Distillation

Objective: To separate a non-volatile product from the high-boiling-point solvent diphenyl ether.

Methodology:

  • Setup: Assemble a vacuum distillation apparatus using small glassware to minimize losses.[3] Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a cold trap and a high-vacuum pump.

  • Procedure: a. Place the reaction mixture in the distillation flask. b. Slowly and carefully apply the vacuum. Be cautious of initial bumping or vigorous boiling. c. Once a stable vacuum is achieved (e.g., 0.1 - 1.0 mmHg), gradually heat the distillation flask using a heating mantle.[3] d. Collect the distilled diphenyl ether in the receiving flask, which should be cooled in an ice bath to ensure efficient condensation. e. Continue the distillation until all the diphenyl ether has been removed, leaving your non-volatile product in the distillation flask. f. Turn off the heating, and allow the apparatus to cool completely before slowly reintroducing air to the system.

Protocol 2: Product Isolation by Recrystallization with a Co-solvent

Objective: To isolate a solid product from a diphenyl ether solution.

Methodology:

  • Preparation: Cool the reaction mixture containing diphenyl ether and your product in an ice bath.

  • Precipitation: a. While stirring, slowly add a cold co-solvent in which your product has low solubility (e.g., hexane).[6] Add the co-solvent until the solution becomes cloudy, indicating the onset of precipitation. b. Continue to stir the mixture in the ice bath for a period to maximize crystal formation.

  • Isolation: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the collected crystals with a small amount of the cold co-solvent to remove any residual diphenyl ether and other soluble impurities.[8]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.[7]

Visualizations

Troubleshooting Workflow for Product Isolation

G Troubleshooting Product Isolation from Diphenyl Ether start Reaction in Diphenyl Ether Complete is_product_solid Is the product a solid? start->is_product_solid try_recrystallization Attempt Recrystallization with Co-solvent (e.g., Hexane) is_product_solid->try_recrystallization Yes is_product_stable Is the product thermally stable? is_product_solid->is_product_stable No is_successful Successful Precipitation? try_recrystallization->is_successful oiled_out Product 'oiled out' or remained in solution is_successful->oiled_out No end_success Product Isolated is_successful->end_success Yes modify_solvent Modify co-solvent system or cooling protocol oiled_out->modify_solvent modify_solvent->try_recrystallization vacuum_distillation Perform High-Vacuum Distillation is_product_stable->vacuum_distillation Yes column_chromatography Use Column Chromatography is_product_stable->column_chromatography No vacuum_distillation->end_success column_chromatography->end_success end_fail Consider Alternative Purification

Caption: A decision-making workflow for isolating a product from diphenyl ether.

Factors for Selecting a High-Boiling-Point Solvent

G Key Factors in High-Boiling-Point Solvent Selection center Solvent Selection boiling_point Boiling Point & Thermal Stability center->boiling_point solubility Solubility of Reactants & Products center->solubility product_isolation Ease of Removal / Product Isolation center->product_isolation safety Safety, Health & Environmental Impact center->safety cost Cost & Recyclability center->cost

Caption: Critical factors to consider when choosing a high-boiling-point solvent.

References

How to control the regioselectivity in the functionalization of the quinoline ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in the functionalization of the quinoline ring. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My functionalization reaction is defaulting to the C2 or C8 position. How can I target other positions?

This is a common challenge due to the intrinsic properties of the quinoline ring. The C2 and C8 positions are often favored due to electronic factors and the directing effect of the nitrogen atom.[1][2]

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: The choice of the transition metal catalyst is crucial. While palladium catalysts often favor the C2 position, other metals can target different sites.[3] For instance, nickel catalysts have been shown to selectively functionalize the C3 position.[3][4]

  • Use of Directing Groups: Attaching a directing group to the quinoline can steer the functionalization to a specific C-H bond.[5] The 8-aminoquinoline group is a widely used directing group that can be challenging to remove but offers high selectivity.[6] Transient directing groups are also an emerging strategy.[7]

  • Substrate Modification (N-Oxide): Converting the quinoline to a quinoline N-oxide is a powerful strategy, particularly for targeting the C8 position.[2][8] The N-oxide group alters the electronic properties of the ring and can act as a directing group.[9]

  • Base-Controlled Metalation: For chloro-substituted quinolines, the choice of metal amide base can dictate the site of metalation and subsequent functionalization. Lithium diisopropylamide (LDA) tends to direct to the C3 position, while lithium-magnesium or lithium-zinc amides can favor C2 or C8 functionalization.[10]

Q2: How can I achieve selective functionalization at the C3 position?

Functionalization at the C3 position is challenging but can be achieved using specific catalytic systems that override the inherent reactivity of other positions.[1][3]

Key Methodologies:

  • Nickel-Catalyzed C3-H Functionalization: This method allows for the C3-selective thioetherification, alkylation, arylation, and more, without requiring a directing group on the quinoline substrate.[4]

  • Iridium-Catalyzed Borylation: An Ir-catalyzed borylation reaction can provide a 3-borylated quinoline with very high regioselectivity, which can then be used in subsequent cross-coupling reactions.[1]

Detailed Experimental Protocol: Nickel-Catalyzed C3-Thioetherification [4]

This protocol describes a general procedure for the C3-thioetherification of quinoline using a nickel catalyst at room temperature.[4]

  • To a dry Schlenk tube under an argon atmosphere, add quinoline (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%), and diethoxymethane (DEDM) (2.0 mL).

  • Add the Grignard reagent (e.g., PhMgBr) (0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 20 minutes.

  • Add the disulfide electrophile (e.g., PhSSPh) (0.6 mmol, 1.5 equiv.) and stir for an additional 20 minutes.

  • Finally, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol, 1.0 equiv.) and continue stirring until the reaction is complete (monitor by TLC).

  • Upon completion, purify the crude product by column chromatography on silica gel.

Workflow for Ni-Catalyzed C3-Functionalization

G cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification A Add Quinoline, Ni(dppp)Cl₂, and DEDM to Schlenk tube B Add Grignard Reagent (1.5 equiv) Stir 20 min A->B C Add Disulfide Electrophile (1.5 equiv) Stir 20 min B->C D Add DDQ (1.0 equiv) Stir to completion C->D E Monitor by TLC D->E F Purify by Column Chromatography E->F G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Control A Electronic Properties (e.g., C2/C4 acidity) Regio Regioselective Functionalization A->Regio B Steric Hindrance B->Regio C Catalyst & Ligand Choice (Pd, Rh, Ni, Cu) C->Regio D Substrate Modification (e.g., N-Oxide) D->Regio E Directing Groups (e.g., 8-amino) E->Regio F Reaction Conditions (Solvent, Temp, Additives) F->Regio G A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D C-H Activation (Coordination) C->D Quinoline N-Oxide E Palladacycle Intermediate D->E F Reductive Elimination E->F F->A HX G 2-Arylquinoline N-Oxide F->G

References

Technical Support Center: Navigating Challenges in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for quinoline synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common hurdles in your experiments, particularly those involving poor substrate reactivity.

General Troubleshooting and FAQs

This section addresses broad issues that can arise during various quinoline synthesis methods.

Q1: My quinoline synthesis is resulting in very low yields or failing completely. What are the common culprits?

A1: Low yields in quinoline synthesis can often be attributed to several general factors:

  • Poor Substrate Reactivity: The electronic nature of your starting materials is a primary determinant of success. For instance, anilines substituted with electron-withdrawing groups (e.g., nitro, chloro) are deactivated, which can impede the crucial cyclization step.[1][2]

  • Inappropriate Catalyst: The choice of acid or base catalyst is highly dependent on the specific substrates and reaction type. An unsuitable catalyst may not be effective or could promote the formation of side products.[1]

  • Suboptimal Reaction Temperature: Many traditional quinoline syntheses require significant heat to proceed.[1][3] However, excessively high temperatures can lead to the decomposition of reactants and the formation of tar, a common issue in reactions like the Skraup synthesis.[1][3] Conversely, a temperature that is too low will likely result in an incomplete or very slow reaction.[1]

  • Presence of Water: In many acid-catalyzed syntheses, water generated during the reaction can inhibit the process.[1] The use of anhydrous reagents and solvents is often recommended to drive the reaction to completion.[1]

Q2: I'm observing significant tar formation in my reaction, making product isolation nearly impossible. How can I prevent this?

A2: Tar formation is a frequent challenge, especially in classical methods like the Skraup and Pfitzinger syntheses, which often employ harsh conditions.[3][4] Key strategies to minimize tarring include:

  • Moderating Agents: In vigorous reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) or boric acid can help control the exothermic nature of the reaction.[1][3]

  • Temperature Control: Careful and gradual heating is crucial. If the reaction is highly exothermic, be prepared to cool it as needed.[3]

  • Modern Synthesis Techniques: The use of microwave irradiation has been shown to reduce reaction times and improve yields, often with less tar formation.[3] Similarly, employing ionic liquids as solvents can lead to cleaner reactions.[3]

  • Modified Reagent Addition: In the Pfitzinger synthesis, for example, dissolving the isatin in a strong base to open the ring before adding the carbonyl compound can significantly reduce tar formation.[4]

Q3: My aniline substrate has a strong electron-withdrawing group, and the reaction is not proceeding. What are my options?

A3: Deactivated anilines are a common source of poor reactivity. To overcome this, consider the following approaches:

  • Catalyst Selection: Modern catalytic systems, including various Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) and Brønsted acids (e.g., p-toluenesulfonic acid), can enhance the reactivity of deactivated substrates.[5][6]

  • Alternative Synthetic Routes: If a classical method is failing, modern synthetic strategies may be more effective. These include palladium-catalyzed reactions and multi-component reactions (MCRs) which can be more tolerant of a wider range of functional groups.[2] C-H activation strategies using catalysts like Cobalt(III) also offer a powerful alternative for constructing the quinoline core.[2]

  • Hydrogen-Transfer Reactions: The Doebner reaction, when adapted as a hydrogen-transfer reaction, has been successfully applied to anilines with electron-withdrawing groups, which typically give low yields in the conventional Doebner synthesis.[7]

Synthesis-Specific Troubleshooting

Friedländer Synthesis

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Q4: I am struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone. How can I control the outcome?

A4: Achieving regioselectivity with unsymmetrical ketones is a known challenge.[6] Here are some strategies that can influence which isomer is formed:

  • Catalyst Choice: The use of specific catalysts, including certain amine catalysts or ionic liquids, can favor the formation of one regioisomer.[6]

  • Reaction Conditions: Carefully optimizing the reaction temperature and solvent can also influence the regiochemical outcome.[6]

  • Substrate Modification: In some cases, modifying the substrate, for instance by introducing a phosphoryl group on the α-carbon of the ketone, can direct the cyclization.[6]

Pfitzinger Synthesis

The Pfitzinger reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a strong base.

Q5: My Pfitzinger reaction is producing a thick tar and I'm struggling to isolate my product. What causes this?

A5: Tar formation is a common issue in the Pfitzinger synthesis, often due to the self-condensation of the carbonyl compound under strongly basic and high-temperature conditions.[4] To mitigate this, consider the following:

  • Modified Reagent Addition: First, dissolve the isatin in the strong base (e.g., KOH solution) and stir until the ring opens, which is often indicated by a color change from orange to pale yellow. Then, add the carbonyl compound to this solution. This modified procedure can significantly improve yields and reduce tar formation.[4]

  • Temperature Control: Avoid excessively high temperatures. For sensitive carbonyl substrates, running the reaction at a lower temperature (e.g., room temperature to 40°C) for a longer duration may be beneficial.[4]

  • Substrate Choice: Some carbonyl compounds, like biacetyl, are known to form tars almost exclusively. In such cases, using a proxy reagent like 3-hydroxybutanone (acetoin) or 3-chlorobutanone may be necessary.[4][8]

Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.

Q6: My Combes synthesis is resulting in a low yield. What factors could be at play?

A6: Low yields in the Combes synthesis can stem from incomplete condensation or cyclization.[6] Key areas to investigate include:

  • Catalyst: This reaction is typically acid-catalyzed.[9] Using a more potent dehydrating agent and catalyst, such as a polyphosphoric ester, can be more effective than sulfuric acid.[6]

  • Steric Hindrance: The steric effects of substituents on either the aniline or the β-diketone can significantly impact the rate-determining electrophilic aromatic annulation step.[6][9] If possible, selecting less sterically hindered starting materials can improve yields.[6]

Data Presentation

Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield

2-Aminoaryl Ketoneα-Methylene KetoneCatalystConditionsYield (%)Reference
2-AminobenzophenoneAcetoneY(OTf)₃Acetonitrile, Room Temp85-95[3]
2-Amino-5-chlorobenzophenoneEthyl acetoacetatep-TsOHMicrowave, 120-150°C, 10-30 min88-96[2]
2-AminoacetophenoneCyclohexanoneSiO₂ nanoparticlesSolvent-free, MicrowaveHigh[10]
2-AminobenzaldehydeDimedone[bmim]HSO₄Solvent-free, 80°C, 15 min95[11]

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

Synthesis MethodParameterConventional MethodMicrowave-Assisted MethodReference
Friedländer Synthesis Reaction Time4–6 hours8–15 minutes[2]
Typical Yield72–90%88–96%[2]
Skraup Synthesis Reaction TimeSeveral hoursSignificantly reduced[3]
YieldModerateImproved[3]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol outlines a moderated version of the classic Skraup synthesis to improve control and safety.

  • Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderating agent.[1]

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.[1]

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[1]

  • Oxidizing Agent: Add the oxidizing agent, such as nitrobenzene.[3]

  • Reaction: Gently heat the mixture to initiate the reaction. If the reaction becomes too vigorous, be prepared to cool the flask immediately.[3] Once the initial exothermic reaction subsides, continue to heat at reflux for several hours to ensure the reaction goes to completion.[3]

  • Work-up: After cooling, carefully pour the reaction mixture into a large volume of water. Neutralize the acid and liberate the quinoline base by making the solution strongly basic with a concentrated sodium hydroxide solution.[1]

  • Purification: The crude quinoline can be purified by steam distillation to separate it from non-volatile tars. The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure to yield the purified quinoline.[1]

Protocol 2: Microwave-Assisted Friedländer Synthesis

This protocol describes a modern, efficient approach to the Friedländer synthesis using microwave irradiation.

  • Reactant Preparation: In a 10 mL microwave reaction vial, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the chosen catalyst (e.g., 10 mol% p-toluenesulfonic acid).[2]

  • Solvent Addition: Add 3-5 mL of a suitable solvent, such as ethanol. Alternatively, the reaction can be performed solvent-free if applicable.[2]

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for 10-30 minutes. Monitor the reaction progress by TLC.[2]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated NaHCO₃ solution and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired quinoline derivative.[2]

Visualizations

Troubleshooting_Workflow Start Low Yield or No Product Check_Substrate Is the aniline precursor electron-deficient? Start->Check_Substrate Check_Conditions Review Reaction Conditions Check_Substrate->Check_Conditions No Modern_Methods Consider Modern Synthetic Methods Check_Substrate->Modern_Methods Yes Check_Catalyst Is the catalyst appropriate? Check_Conditions->Check_Catalyst Optimize_Temp Optimize Temperature Check_Catalyst->Optimize_Temp Yes Change_Catalyst Change Catalyst (e.g., Lewis Acid) Check_Catalyst->Change_Catalyst No Success Successful Synthesis Modern_Methods->Success Optimize_Temp->Success Change_Catalyst->Success

Caption: A general troubleshooting workflow for addressing low yields.

Friedlander_Regioselectivity Start Poor Regioselectivity in Friedländer Synthesis Options Control Strategies Start->Options Catalyst Selectivity-Directing Catalyst (e.g., specific amine catalysts) Options->Catalyst Catalytic Approach Conditions Optimize Reaction Conditions (Temperature, Solvent) Options->Conditions Condition Optimization Substrate Substrate Modification (e.g., add directing group) Options->Substrate Substrate Control Outcome Improved Regioselectivity Catalyst->Outcome Conditions->Outcome Substrate->Outcome

Caption: Decision tree for controlling regioselectivity.

References

Managing and controlling violent reactions in Skraup synthesis of quinolines.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Skraup Synthesis of Quinolines

This guide provides troubleshooting advice and frequently asked questions (FAQs) for managing the vigorous nature of the Skraup synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: Why is the Skraup synthesis of quinolines notoriously violent?

A1: The Skraup synthesis involves a sequence of highly exothermic reactions. The initial step, the dehydration of glycerol to acrolein by concentrated sulfuric acid, is extremely energetic.[1] Subsequent steps, including the Michael addition of aniline to acrolein, cyclization, and oxidation, also release significant heat.[1][2] This rapid heat generation can cause the reaction to boil uncontrollably and become violent if not properly managed.[1][3]

Q2: What are the primary signs of an uncontrolled or runaway reaction?

A2: Key indicators of a runaway reaction include a sudden, rapid increase in boiling rate even after removing the external heat source, a rapid rise in internal temperature, and an increase in pressure within the reaction vessel. In severe cases, this can lead to the ejection of flask contents through the condenser.[1][3]

Q3: How can I moderate the reaction's exothermicity?

A3: The most common and effective method is to use a chemical moderator.[4] Ferrous sulfate (FeSO₄) is widely used to make the reaction less violent by extending it over a longer period.[1][3][5] Other moderators like boric acid and acetic acid can also be employed.[1][6] Additionally, using a milder oxidizing agent, such as arsenic acid in place of nitrobenzene, can result in a less vigorous reaction.[7][8]

Q4: What is the role of ferrous sulfate (FeSO₄) in controlling the reaction?

A4: Ferrous sulfate is believed to function as an oxygen carrier.[3][7] This role helps to control the rate of the oxidation step in the synthesis.[1] By slowing down the oxidation, the overall rate of reaction is moderated, which prevents the sudden and violent release of energy, leading to a safer procedure.[1]

Q5: How critical is the order of reagent addition for safety?

A5: The order of reagent addition is crucial for controlling the reaction.[1][3] Adding concentrated sulfuric acid before the moderator (e.g., ferrous sulfate) can trigger an immediate and violent reaction.[1][3] The recommended and safe sequence is to add the aniline, glycerol, the oxidizing agent (like nitrobenzene), and the moderator before the slow and careful addition of concentrated sulfuric acid with cooling.[1][7]

Troubleshooting Guide

Issue 1: My reaction started violently right after adding sulfuric acid.

  • Question: I added the sulfuric acid, and the reaction immediately began to boil uncontrollably. What went wrong?

  • Answer: This almost always points to an incorrect order of reagent addition. You likely added the concentrated sulfuric acid before the ferrous sulfate moderator was present and well-dispersed.[1][3] To prevent this, always ensure the moderator is mixed with the aniline and glycerol before you begin the slow addition of sulfuric acid.[1]

Issue 2: The reaction is boiling too vigorously even after removing the heat source.

  • Question: I've removed the heating mantle, but the exothermic reaction is causing the mixture to reflux too strongly. What should I do?

  • Answer: If the reaction is too vigorous but still contained, you can assist the reflux condenser by applying external cooling to the flask, for instance, by draping a wet towel over the upper part of the flask.[3] If the reaction appears to be escalating towards a runaway, an ice-water bath should be used for rapid cooling, if it can be done safely.[7] Always ensure a blast shield is in place for such experiments.[7]

Issue 3: I am observing significant tar formation, making work-up difficult.

  • Question: My final product is a thick, unmanageable tar. How can I prevent this and isolate my product?

  • Answer: Tar formation is a common issue due to the harsh acidic and oxidizing conditions.[4][9]

    • Prevention: Using a moderator like ferrous sulfate helps control the reaction rate and can reduce charring.[4] Careful temperature control is also essential; heat gently to initiate the reaction and then allow the exotherm to sustain it before applying more heat.[4][7]

    • Purification: Steam distillation is the most effective method to separate the volatile quinoline product from the non-volatile tar.[4][7] After the reaction, the mixture is made strongly alkaline, and steam is passed through it to carry over the quinoline.[7]

Data Presentation: Reaction Moderators

The table below summarizes common moderators used to control the Skraup synthesis.

ModeratorTypical FunctionNotes on ApplicationKey References
Ferrous Sulfate (FeSO₄) Acts as an oxygen carrier, slowing the oxidation step.Most common and highly recommended for moderating reaction violence.[1][3][8][7],[1],[3]
Boric Acid Moderates overall reaction vigor.An effective alternative to ferrous sulfate for achieving a less violent reaction.[9][10][6],[9]
Acetic Acid Moderates reaction violence.Can be used to help control the exotherm.[6],[1]
Arsenic Acid Serves as a milder oxidizing agent.Using it in place of nitrobenzene results in a less violent reaction.[8][9][7],[8],[9]

Experimental Protocols

Controlled Skraup Synthesis of Quinoline (Moderated with Ferrous Sulfate)

This protocol is adapted from established, safety-conscious procedures.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene (serves as oxidizing agent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

Procedure:

  • Reaction Setup: In a large round-bottom flask (the size should be significantly larger than the reaction volume) equipped with a mechanical stirrer and an efficient reflux condenser, add the reagents in the following specific order: aniline, glycerol, nitrobenzene, and finally ferrous sulfate heptahydrate.[1][7]

  • Mixing: Stir the mixture thoroughly to ensure the ferrous sulfate is evenly distributed and the aniline sulfate has mostly dissolved before proceeding.[3]

  • Acid Addition: Begin cooling the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid to the mixture with continuous, efficient stirring.[4] Monitor the temperature closely during this exothermic addition.

  • Initiation and Reaction: Gently heat the mixture to initiate the reaction.[7] Once vigorous boiling begins, immediately remove the external heat source. The reaction's own exotherm should sustain reflux for 30-60 minutes.[3][7]

  • Completion: After the initial vigorous reaction subsides, reapply heat and maintain a gentle reflux for an additional 3-5 hours to ensure the reaction goes to completion.[3][7]

  • Work-up (Steam Distillation): Allow the reaction mixture to cool. Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution. Set up for steam distillation and distill to separate the quinoline from the tarry residue.[7]

Visualizations

Workflow for Controlled Skraup Synthesis

Controlled_Skraup_Workflow start Start reagents 1. Add Reagents in Order: Aniline, Glycerol, Nitrobenzene, then Ferrous Sulfate (FeSO₄) start->reagents mix 2. Thoroughly Mix at Room Temperature reagents->mix add_acid 3. Cool Flask (Ice Bath) & Slowly Add Conc. H₂SO₄ mix->add_acid initiate 4. Gently Heat to Initiate add_acid->initiate exotherm 5. Remove Heat Source. Allow Exotherm to Sustain Reflux initiate->exotherm reflux 6. Heat to Reflux (3-5 hours) for Completion exotherm->reflux workup 7. Cool, Basify, and Purify via Steam Distillation reflux->workup end End workup->end

Caption: A step-by-step workflow for the safe execution of a moderated Skraup synthesis.

Troubleshooting Logic for Violent Reactions

Troubleshooting_Violent_Reaction start Violent Reaction Observed q1 Did it occur immediately after H₂SO₄ addition? start->q1 Timing ans1_yes Likely Cause: Incorrect Reagent Order. Solution: Ensure Moderator is added before acid in future runs. q1->ans1_yes Yes q2 Did it occur after initial heating? q1->q2 No check_moderator Review Protocol: - Was sufficient moderator used? - Is stirring efficient? ans1_yes->check_moderator ans2_yes Action: 1. Remove external heat. 2. Apply external cooling (e.g., wet towel). 3. If escalating, use ice bath (if safe). q2->ans2_yes Yes ans2_yes->check_moderator

Caption: A decision tree for troubleshooting the cause of a violent Skraup reaction.

References

Best practices for scaling up the production of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Gould-Jacobs reaction.[1][2] This process involves two key steps: the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, followed by a high-temperature thermal cyclization to yield the final product.[3][4]

Q2: What are the critical parameters to control during the scale-up of the Gould-Jacobs reaction for this synthesis?

A2: When scaling up, temperature control during the cyclization step is crucial. This reaction is typically performed at high temperatures (240-260 °C) in a high-boiling solvent like diphenyl ether.[3] Uneven heating can lead to the formation of byproducts and tar.[1][5] Efficient heat distribution and monitoring are essential. Additionally, the rate of addition of the intermediate to the hot solvent can impact the reaction's safety and yield.

Q3: Are there alternative, more modern approaches to the high-temperature cyclization?

A3: Yes, microwave-assisted synthesis has been explored as an alternative to conventional heating.[6][7] This method can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[7]

Q4: What are the expected yields for the synthesis of this compound?

A4: Yields can vary depending on the scale and specific conditions. Laboratory-scale syntheses reported in patents show yields for the cyclization step around 61%.[4] The initial condensation step to form the intermediate, diethyl 2-(((4-bromophenyl)amino)methylene)malonate, can have higher yields, in the range of 82%.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the initial condensation product - Incomplete reaction- Impure starting materials- Ensure a slight excess of diethyl ethoxymethylenemalonate (DEEM) is used (e.g., 1.1 equivalents).- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Use high-purity 4-bromoaniline and DEEM.
Low yield during the thermal cyclization step - Insufficient temperature- Reaction time is too short- Decomposition at high temperatures- Ensure the reaction temperature reaches and is maintained at 240-250 °C.- Increase the reaction time, but monitor for product degradation.- Consider a solvent with a higher boiling point if the target temperature is not being reached.- If using microwave synthesis, optimize the power and time settings.[6][7]
Formation of dark, tarry materials - Localized overheating- Prolonged exposure to high temperatures- Ensure efficient and uniform stirring of the reaction mixture.- Add the intermediate portion-wise to the pre-heated high-boiling solvent to better control the reaction rate.- Minimize the reaction time at the highest temperature required for cyclization.[1][5]
Product is difficult to purify or crystallize - Presence of residual high-boiling solvent (e.g., diphenyl ether)- Formation of isomeric impurities- After precipitation, thoroughly wash the crude product with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.- Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid.
Incomplete reaction during saponification (if proceeding to the carboxylic acid) - Insufficient base- Short reaction time- Use a sufficient excess of aqueous sodium hydroxide (e.g., 10% solution).- Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[4]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(((4-bromophenyl)amino)methylene)malonate (Intermediate)

Materials:

  • 4-bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Toluene (optional, for larger scale)

Procedure:

  • Combine 4-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) in a suitable reaction vessel.

  • Heat the mixture to 100-120 °C for 1-2 hours.[3]

  • For larger scales, the reaction can be performed in a solvent like toluene at reflux (approximately 110 °C).

  • Monitor the reaction by TLC to confirm the consumption of 4-bromoaniline.

  • Remove the ethanol byproduct (and toluene, if used) under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Final Product)

Materials:

  • Diethyl 2-(((4-bromophenyl)amino)methylene)malonate (from Protocol 1)

  • Diphenyl ether (or another high-boiling inert solvent)

  • Hexane or petroleum ether

Procedure:

  • Preheat diphenyl ether to 240-250 °C in a reaction vessel equipped with a mechanical stirrer and a reflux condenser.[3]

  • Slowly add the crude intermediate from Protocol 1 to the hot diphenyl ether.

  • Maintain the reaction mixture at 240-250 °C for 30-60 minutes.[3]

  • After the reaction is complete, cool the mixture to below 100 °C.

  • Add hexane or petroleum ether to precipitate the product.[3][4]

  • Collect the solid by filtration, wash thoroughly with the same non-polar solvent to remove the diphenyl ether, and dry under vacuum.[3]

Visualizations

Signaling Pathway: Gould-Jacobs Reaction

Gould_Jacobs_Reaction Reactants 4-Bromoaniline + Diethyl Ethoxymethylenemalonate Intermediate Diethyl 2-(((4-bromophenyl)amino)methylene)malonate Reactants->Intermediate Condensation (100-120°C) Product This compound Intermediate->Product Thermal Cyclization (240-250°C)

Caption: The Gould-Jacobs reaction pathway for the synthesis of the target compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Isolation and Purification A Mix 4-bromoaniline and DEEM B Heat to 100-120°C A->B C Remove ethanol byproduct B->C E Add intermediate to hot solvent C->E Crude Intermediate D Preheat diphenyl ether to 250°C D->E F Maintain temperature for 30-60 min E->F G Cool reaction mixture F->G H Precipitate with hexane G->H I Filter and wash solid H->I J Dry final product I->J

Caption: A generalized workflow for the synthesis of this compound.

References

Validation & Comparative

Spectroscopic Analysis for Structural Confirmation of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the structure of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. Through a detailed examination of expected and comparative experimental data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document serves as a valuable resource for the structural elucidation of this and similar quinoline derivatives.

Structural Confirmation of this compound

The structural confirmation of this compound is achieved through the combined application of several spectroscopic methods. Each technique provides unique insights into the molecular framework, and together they offer a definitive structural proof.

Expected Spectroscopic Data Summary

The following table summarizes the expected quantitative data for this compound based on typical values for quinoline derivatives and available data for analogous structures.

Spectroscopic TechniqueParameterExpected Value/Observation
¹H NMR Chemical Shift (δ)~7.5-8.5 ppm (aromatic protons), ~4.4 ppm (quartet, -OCH₂CH₃), ~1.4 ppm (triplet, -OCH₂CH₃), broad singlet for -OH
¹³C NMR Chemical Shift (δ)~160-170 ppm (C=O, ester), ~110-150 ppm (aromatic carbons), ~60 ppm (-OCH₂), ~14 ppm (-CH₃)
Mass Spectrometry Molecular Ion Peak (m/z)~295/297 (M⁺, M⁺+2 due to Br isotope)
Infrared Spectroscopy Wavenumber (cm⁻¹)~3200 cm⁻¹ (O-H stretch, broad), ~1700 cm⁻¹ (C=O stretch, ester), ~1600-1450 cm⁻¹ (C=C aromatic stretch)

Comparative Spectroscopic Data

To provide a robust confirmation of the structure, the spectroscopic data of this compound is compared with that of structurally similar quinoline derivatives. The table below presents a comparison with Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate and Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

Compound¹H NMR (Aromatic δ ppm)¹³C NMR (C=O δ ppm)MS (m/z, M⁺)IR (C=O cm⁻¹)
This compound ~7.5-8.5~165295/297~1700
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate7.3-8.1166.22311695
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate7.6-8.4164.8251/2531705

Note: Data for this compound is predicted based on analogous compounds.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, ~0.7 mL) in an NMR tube. The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, the spectrum is typically proton-decoupled to yield singlets for each unique carbon atom.

Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, a small amount of the sample is introduced into the high-vacuum source where it is bombarded with electrons, causing ionization and fragmentation. For ESI, the sample is dissolved in a suitable solvent and infused into the spectrometer, where it is ionized by a high voltage. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Visualizing the Analytical Workflow and Structural Confirmation

The following diagrams illustrate the workflow of the spectroscopic analysis and the logical connections between the spectroscopic data and the confirmed molecular structure.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Structural Elucidation Sample Ethyl 6-bromo-4-hydroxy quinoline-3-carboxylate HNMR ¹H NMR Sample->HNMR CNMR ¹³C NMR Sample->CNMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR HNMR_data Chemical Shifts Coupling Constants HNMR->HNMR_data CNMR_data Chemical Shifts CNMR->CNMR_data MS_data m/z Ratios MS->MS_data IR_data Wavenumbers IR->IR_data Structure Confirmed Structure HNMR_data->Structure CNMR_data->Structure MS_data->Structure IR_data->Structure

Caption: Workflow for Spectroscopic Analysis.

Structural_Confirmation_Logic cluster_structure Molecular Structure Features cluster_data Spectroscopic Evidence Aromatic Quinoline Core (Aromatic Protons & Carbons) Ester Ethyl Ester Group (-COOCH₂CH₃) Bromo Bromo Substituent (-Br) Hydroxy Hydroxy Group (-OH) HNMR_Aromatic ¹H NMR: δ 7.5-8.5 ppm HNMR_Aromatic->Aromatic CNMR_Aromatic ¹³C NMR: δ 110-150 ppm CNMR_Aromatic->Aromatic HNMR_Ester ¹H NMR: quartet ~4.4 ppm triplet ~1.4 ppm HNMR_Ester->Ester CNMR_Ester ¹³C NMR: C=O ~165 ppm -OCH₂ ~60 ppm -CH₃ ~14 ppm CNMR_Ester->Ester IR_Ester IR: C=O stretch ~1700 cm⁻¹ IR_Ester->Ester MS_Bromo MS: Isotopic pattern (M⁺, M⁺+2) MS_Bromo->Bromo IR_Hydroxy IR: Broad O-H stretch ~3200 cm⁻¹ IR_Hydroxy->Hydroxy

Caption: Logic of Structural Confirmation.

A Comparative Analysis of the Biological Activities of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate and its Chloro-Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among these, 4-hydroxyquinoline-3-carboxylate esters have garnered significant attention as key intermediates in the synthesis of antimicrobial and anticancer drugs.[1][2] The introduction of a halogen atom at the C6 position of the quinoline ring is a common strategy to modulate the physicochemical properties and enhance the biological efficacy of these compounds. This guide provides a comparative overview of the biological activities of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate and its corresponding chloro-derivative, Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. While direct head-to-head comparative studies with quantitative data for these specific molecules are limited in publicly available literature, this guide synthesizes information from research on structurally related halogenated quinoline derivatives to provide a predictive comparison.

Physicochemical Properties: A Foundation for Biological Activity

The nature of the halogen substituent at the 6-position significantly influences the physicochemical properties of the molecule, which in turn dictates its pharmacokinetic and pharmacodynamic profile.

Property6-Bromo Derivative6-Chloro DerivativeInfluence on Biological Activity
Molecular Weight HigherLowerCan affect solubility, absorption, and distribution.
Lipophilicity (logP) Generally higherGenerally lowerHigher lipophilicity can enhance membrane permeability but may also increase metabolic clearance and off-target toxicity.
Electronegativity LowerHigherAffects the electronic distribution within the molecule, influencing binding interactions with biological targets.
Halogen Bonding Potential StrongerWeakerThe larger and more polarizable bromine atom can form stronger halogen bonds, potentially leading to enhanced binding affinity with target proteins.

Comparative Biological Activity: A Predictive Overview

Based on structure-activity relationship (SAR) studies of various halogenated quinoline and quinazolinone derivatives, we can infer the potential differences in the biological activities of the bromo- and chloro-substituted compounds.[3][4]

Antimicrobial Activity

Quinolone derivatives are well-established antibacterial agents, primarily targeting bacterial DNA gyrase and topoisomerase IV. The halogen substituent at the C6 position is crucial for this activity.

General Observations from SAR Studies:

  • The presence of a halogen at C6 is generally favorable for antibacterial activity.

  • The nature of the halogen can influence the spectrum and potency of activity. In some series of quinolone-based compounds, bromo-derivatives have shown comparable or slightly enhanced activity against certain bacterial strains compared to their chloro-counterparts, potentially due to increased lipophilicity facilitating cell wall penetration.

Predicted Activity: It is plausible that both the bromo- and chloro-derivatives will exhibit antibacterial activity. The bromo-derivative might display slightly better efficacy against certain strains due to its enhanced lipophilicity. However, without direct comparative Minimum Inhibitory Concentration (MIC) data, this remains a predictive assessment.

Anticancer Activity

Numerous quinoline derivatives have been investigated as potential anticancer agents, often acting as kinase inhibitors or inducing apoptosis through various cellular pathways.

General Observations from SAR Studies:

  • Halogenation at the C6 position has been shown to be a key determinant of cytotoxic activity in several quinoline and quinazolinone series.[5]

  • The specific halogen can fine-tune the potency. For instance, in some quinazolinone series, 6-bromo substitution has led to potent cytotoxicity against cancer cell lines like MCF-7.[5]

Predicted Activity: Both compounds are anticipated to possess cytotoxic properties. The bromo-derivative, with its potential for stronger halogen bonding and increased lipophilicity, may exhibit higher potency against certain cancer cell lines.

Quantitative Data Summary

As direct comparative experimental data (IC50 or MIC values) for this compound versus its chloro-derivative is not available in the reviewed literature, a quantitative comparison table cannot be provided at this time. Researchers are encouraged to perform head-to-head assays to generate this valuable data.

Experimental Protocols

The following are detailed methodologies for key experiments to determine and compare the biological activities of the bromo- and chloro-derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds (Ethyl 6-bromo- and Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal culture

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Aseptically prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth (turbidity) is observed.

Experimental Workflow for Broth Microdilution Susceptibility Test

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Suspension (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C (18-24h) C->D E Observe for Turbidity D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be below 0.5%. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Experimental Workflow for MTT Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plates C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Buffer F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for IC50 determination.

Potential Signaling Pathways

While the specific signaling pathways modulated by these exact compounds are not yet elucidated, based on the known mechanisms of similar quinoline-based anticancer agents, a potential pathway could involve the inhibition of key signaling cascades that regulate cell proliferation, survival, and apoptosis.

Hypothetical Signaling Pathway for Anticancer Activity

G Compound Ethyl 6-halo-4-hydroxyquinoline-3-carboxylate (Bromo or Chloro) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Compound->RTK Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Caspase Caspase Activation Bax->Caspase Bcl2->Bax Inhibition Caspase->Apoptosis

Caption: A potential anticancer mechanism.

Conclusion

Both this compound and its chloro-derivative are promising scaffolds for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. Based on the structure-activity relationships of related compounds, it is predicted that both molecules will exhibit significant biological activity. The bromo-derivative may offer enhanced potency in some cases due to its physicochemical properties. However, this guide underscores the critical need for direct, quantitative comparative studies to definitively elucidate the biological activity profiles of these two compounds. The provided experimental protocols offer a robust framework for conducting such investigations. Further research into their mechanisms of action and specific molecular targets will be invaluable for advancing these compounds in the drug discovery pipeline.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Quinoline Derivatives in Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline scaffold allows for structural modifications at various positions, significantly influencing its pharmacological profile. This guide focuses on the structure-activity relationship (SAR) of 6-substituted quinoline derivatives, providing a comparative analysis of their performance as anticancer and antimicrobial agents, supported by experimental data and detailed protocols.

General SAR Workflow for 6-Substituted Quinoline Derivatives

The development and optimization of 6-substituted quinoline derivatives typically follow a structured workflow. This process begins with the design and synthesis of a library of compounds with diverse substituents at the 6-position of the quinoline core. These compounds then undergo a series of biological evaluations to determine their efficacy and to establish a relationship between their chemical structure and biological activity.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis A Lead Quinoline Scaffold B Selection of 6-Position Substituents (e.g., -NH2, -NO2, -OCH3, Halogens) A->B C Synthesis of Derivative Library B->C D In Vitro Screening (e.g., Anticancer, Antimicrobial Assays) C->D E Determination of Potency (e.g., IC50, MIC) D->E F Data Analysis E->F G Identify Key Structural Features for Activity F->G H Optimize Lead Compound G->H I Further In Vivo Studies H->I

Caption: Generalized workflow for SAR studies of 6-substituted quinoline derivatives.

Anticancer Activity of 6-Substituted Quinoline Derivatives

The 6-position of the quinoline ring has been a key target for modification in the development of novel anticancer agents. Substituents at this position can influence the compound's interaction with biological targets, such as protein kinases, and modulate its overall cytotoxic effects.

Targeting the c-Met Kinase

Recent studies have explored 6-substituted quinolines derived from the cabozantinib scaffold as potent c-Met inhibitors.[4] The c-Met proto-oncogene is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis, making it an attractive target for cancer therapy.

Compound6-Substituentc-Met Binding Affinity (IC50, nM)Antiproliferative Activity (GI50, µM) - Leukemia (CCRF-CEM)
Cabozantinib-5.20.03
15b p-aminoanilide8.70.01
18b p-amino-N-methylanilide10.30.02

Data synthesized from a study on c-Met inhibitors.[4]

The data suggests that the introduction of para-amino substituted anilide groups at the 6-position is well-tolerated and can lead to compounds with potent antiproliferative effects, in some cases exceeding that of the parent compound, cabozantinib.[4]

Cytotoxic Activity Against Various Cancer Cell Lines

A series of C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines have demonstrated significant and selective cytotoxic activity against various human cancer cell lines.[5]

Compound6-SubstituentCell LineIC50 (µM)Selectivity Index (SI)
13 -OCH3HeLa (Cervical Cancer)8.336.21
12 -ClPC3 (Prostate Cancer)31.37> 15.93
11 -HPC3 (Prostate Cancer)34.3414.56

Data from a study on selective anticancer properties of 2-arylquinolines.[5]

These findings highlight that the nature of the substituent at the C-6 position, in combination with the group at the C-2 position, plays a crucial role in determining both the potency and selectivity of the anticancer activity. Notably, lipophilicity was found to correlate with cytotoxic effects in HeLa and PC3 cells.[5]

Antimicrobial Activity of 6-Substituted Quinoline Derivatives

The quinolone scaffold is the basis for a major class of antibacterial agents. Modifications at the 6-position have been shown to significantly impact their antibacterial spectrum and potency.

6-Aminoquinolones as a New Class of Antibacterials

The replacement of the common fluorine atom at the C-6 position with an amino group has led to the development of a new class of quinolone antibacterials.[6] These 6-aminoquinolones have shown good activity against Gram-negative bacteria and, with appropriate C-7 substituents, also exhibit potent activity against Gram-positive bacteria.[6] Further studies have shown that the combination of a C-6 amino group with a C-8 methyl group can enhance activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7]

CompoundN-1 SubstituentC-6 SubstituentC-7 SubstituentC-8 SubstituentMIC (µg/mL) - S. aureus ATCC 25923
CiprofloxacinCyclopropyl-FPiperazinyl-H0.25
19v Cyclopropyl-NH21,2,3,4-Tetrahydroisoquinolinyl-CH3≤0.06

Data from studies on 6-aminoquinolones.[7]

The derivative 19v demonstrated superior activity against Staphylococcus aureus compared to ciprofloxacin, highlighting the potential of 6-amino-8-methylquinolones as a promising new class of antibacterial agents.[7]

Experimental Protocols

c-Met Enzymatic Binding Assay

Objective: To determine the in vitro inhibitory activity of compounds against the c-Met kinase.

Methodology:

  • Recombinant human c-Met enzyme is incubated with the test compound at various concentrations in a kinase buffer.

  • The reaction is initiated by the addition of ATP.

  • The mixture is incubated at room temperature to allow for the phosphorylation of a substrate peptide.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a fluorescence-based method.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[5]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of compounds against various bacterial strains.

Methodology:

  • A serial two-fold dilution of each test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target bacterial strain.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][7]

Signaling Pathway Inhibition by 6-Substituted Quinoline Derivatives

As demonstrated, certain 6-substituted quinoline derivatives can act as inhibitors of key signaling pathways implicated in cancer progression. The inhibition of the c-Met signaling pathway is a prime example.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Metastasis Metastasis STAT->Metastasis Inhibitor 6-Substituted Quinoline (e.g., Compound 15b) Inhibitor->cMet Inhibits

Caption: Inhibition of the c-Met signaling pathway by 6-substituted quinoline derivatives.

References

Comparative analysis of different synthetic routes to 4-hydroxyquinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

The 4-hydroxyquinoline-3-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The efficient synthesis of these compounds is, therefore, a critical aspect of drug discovery and development. This guide provides a comparative analysis of various synthetic routes to 4-hydroxyquinoline-3-carboxylates, presenting their core principles, experimental data, and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Classical Synthetic Routes

Three classical methods have long been the cornerstones of 4-hydroxyquinoline synthesis: the Gould-Jacobs reaction, the Conrad-Limpach synthesis, and the Camps cyclization. These methods, while foundational, often require harsh reaction conditions, such as high temperatures.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the preparation of quinolines and their 4-hydroxy derivatives.[1][2] The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester or a similar acyl malonic ester. This is followed by a thermal cyclization of the resulting anilidomethylenemalonic ester to form the 4-hydroxy-3-carboalkoxyquinoline.[1][2] Subsequent saponification and decarboxylation can yield the corresponding 4-hydroxyquinoline.[1][2] The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1]

Reaction Pathway:

Gould-Jacobs Reaction Aniline Aniline Intermediate Anilidomethylenemalonic Ester Aniline->Intermediate + MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Intermediate Product Ethyl 4-hydroxyquinoline- 3-carboxylate Intermediate->Product Heat (Cyclization)

Caption: General scheme of the Gould-Jacobs reaction.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[3][4] The reaction proceeds through a Schiff base intermediate, which then undergoes a high-temperature thermal cyclization to form the 4-hydroxyquinoline ring system.[3][5] A key factor in this synthesis is the reaction temperature, which dictates the regioselectivity. At moderate temperatures, the reaction favors the formation of a β-aminoacrylate (kinetic product), leading to the 4-hydroxyquinoline upon cyclization. At higher temperatures (around 140 °C), the reaction can favor the formation of a β-ketoanilide (thermodynamic product), which cyclizes to the isomeric 2-hydroxyquinoline (Knorr synthesis).[6]

Reaction Pathway:

Conrad-Limpach Synthesis Aniline Aniline SchiffBase Schiff Base (β-Aminoacrylate) Aniline->SchiffBase + BetaKetoester β-Ketoester BetaKetoester->SchiffBase Product 4-Hydroxyquinoline SchiffBase->Product High Temperature (ca. 250 °C)

Caption: General scheme of the Conrad-Limpach synthesis.

Camps Cyclization

The Camps cyclization provides an alternative route to 4-hydroxyquinolines starting from o-acylaminoacetophenones.[7][8] This reaction is typically base-catalyzed and involves an intramolecular aldol-type condensation.[8] The nature of the starting material and the reaction conditions can influence the relative proportions of the resulting hydroxyquinoline isomers.[7]

Reaction Pathway:

Camps Cyclization StartingMaterial o-Acylaminoacetophenone ProductA 2-substituted 4-Hydroxyquinoline StartingMaterial->ProductA Base (e.g., OH⁻) ProductB 4-substituted 2-Hydroxyquinoline StartingMaterial->ProductB Base (e.g., OH⁻)

Caption: General scheme of the Camps cyclization.

Modern Synthetic Approaches

In recent years, efforts to improve the efficiency, safety, and environmental friendliness of 4-hydroxyquinoline synthesis have led to the development of modern techniques, most notably microwave-assisted synthesis and the use of green catalysts.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of 4-hydroxyquinoline synthesis, it has been shown to significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods.[3][9] This is attributed to the efficient and uniform heating provided by microwaves, which can promote faster reaction rates and minimize the formation of side products.[3]

Green Synthesis

Green chemistry principles are increasingly being applied to the synthesis of quinoline derivatives. This includes the use of environmentally benign solvents, catalysts, and energy sources. For instance, a bismuth chloride (BiCl₃) catalyzed synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation has been reported, offering a more sustainable approach.[10] Another example is a one-pot, proline-catalyzed microwave-assisted synthesis of a dihydroquinoline derivative with a high yield.[11]

Comparative Performance Data

The following tables summarize quantitative data for different synthetic routes to 4-hydroxyquinoline-3-carboxylates and related structures, providing a basis for comparison.

Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative via Conrad-Limpach Synthesis [1][12]

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
1,2,4-Trichlorobenzene21354
2-Nitrotoluene22251
Propyl benzoate23065
Isobutyl benzoate24066
2,6-di-tert-butylphenol25365
Dowtherm A25765

Table 2: Microwave-Assisted Synthesis of 4-Hydroxy-2-quinolone Analogues [10]

EntrySubstrate (β-enaminone)ProductYield (%)
13-((4-Methoxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one4-Hydroxy-1-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione71
23-((4-Chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one1-(4-Chlorophenyl)-4-hydroxy-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione65
35,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one4-Hydroxy-7,7-dimethyl-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione68
43-((4-Fluorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one1-(4-Fluorophenyl)-4-hydroxy-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione63

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Experimental Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline[1][13]

Step 1: Synthesis of the β-Aminoacrylate Intermediate

  • To a solution of 4-nitroaniline (1.0 eq) in a suitable solvent (e.g., toluene), add ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • Heat the mixture to reflux and equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the condensation.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude β-aminoacrylate can be used in the next step without further purification.

Step 2: Thermal Cyclization to 4-Hydroxy-2-methyl-6-nitroquinoline

  • In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude β-aminoacrylate intermediate from Step 1.

  • Add a high-boiling solvent (e.g., Dowtherm A). The recommended solvent to starting material ratio is approximately 10-20 mL of solvent per gram of intermediate.

  • Heat the mixture with stirring to approximately 250-260 °C.

  • Maintain the reaction at this temperature for 30-60 minutes.

  • Monitor the progress of the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate.

  • Collect the solid product by vacuum filtration and wash it with a small amount of a suitable solvent (e.g., cold ethanol or diethyl ether) to remove the residual high-boiling solvent.

  • The crude 4-hydroxyquinoline can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or DMF).

Experimental Protocol 2: Microwave-Assisted Green Synthesis of 4-Hydroxy-2-quinolone Analogues[10]
  • In a microwave reactor vial, combine the β-enaminone (1.0 eq), diethyl malonate (1.2 eq), and bismuth chloride (III) (20 mol%) in ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 15-30 minutes).

  • After the reaction, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Logical Workflow for Synthesis Route Selection

Synthesis Route Selection Start Desired 4-Hydroxyquinoline-3-carboxylate Derivative SubstrateAvailability Availability of Starting Materials Start->SubstrateAvailability ReactionConditions Tolerance to Reaction Conditions (e.g., High Temperature) Start->ReactionConditions Efficiency Desired Yield and Reaction Time Start->Efficiency GreenChemistry Emphasis on Green Chemistry Principles Start->GreenChemistry GouldJacobs Gould-Jacobs Reaction SubstrateAvailability->GouldJacobs Aniline + Alkoxymethylenemalonate ConradLimpach Conrad-Limpach Synthesis SubstrateAvailability->ConradLimpach Aniline + β-Ketoester Camps Camps Cyclization SubstrateAvailability->Camps o-Acylaminoacetophenone ReactionConditions->GouldJacobs High Temp. ReactionConditions->ConradLimpach High Temp. ReactionConditions->Camps Base Efficiency->ConradLimpach Variable Yield Microwave Microwave-Assisted Synthesis Efficiency->Microwave Fast, High Yield GreenChemistry->Microwave Energy Efficient Green Green Synthesis GreenChemistry->Green Sustainable

Caption: Decision workflow for selecting a synthetic route.

References

Comparative Efficacy of Novel Antimicrobial Agents Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance is a critical global health challenge, necessitating the development of novel therapeutic agents. This guide provides a comparative analysis of the in vitro efficacy of a hypothetical novel antimicrobial, "Agent S," against key resistant bacterial strains, benchmarked against commonly used antibiotics. Detailed experimental protocols and visual representations of relevant biological pathways and workflows are included to support research and development efforts.

Comparative In Vitro Activity of Agent S

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Agent S and standard comparator antibiotics against a panel of clinically significant resistant bacterial pathogens.[1] Data is presented to facilitate a clear comparison of potency. Lower MIC values indicate greater efficacy.

Bacterial StrainResistance PhenotypeAgent S MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)Meropenem MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)0.512N/A>32
Enterococcus faeciumVancomycin-Resistant (VRE)1>2562N/A>32
Escherichia coliExtended-Spectrum β-Lactamase (ESBL)-producing2N/AN/A8>32
Acinetobacter baumanniiCarbapenem-Resistant (CRAB)4N/AN/A>64>32
Pseudomonas aeruginosaMultidrug-Resistant (MDR)8N/AN/A16>32

N/A: Not Applicable, as these drugs are not typically used for these types of bacteria.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI).[2]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[3][4]

Materials:

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test antimicrobial agents (e.g., Agent S, comparator antibiotics)

  • Incubator (35 ± 1 °C)

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of each antimicrobial agent in CAMHB directly in the 96-well plates.[3] The typical concentration range should bracket the expected MIC values.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35 ± 1 °C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[3]

Kirby-Bauer Disk Diffusion Test

This is a qualitative method used to determine the susceptibility of bacteria to different antibiotics.[4][5]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Filter paper disks impregnated with known concentrations of the test compounds

  • Sterile cotton swabs

  • Incubator (35 ± 1 °C)

  • Ruler or calipers

Procedure:

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension. The excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of an MHA plate to ensure a confluent lawn of bacterial growth.[6]

  • Disk Placement: Using sterile forceps, place the antibiotic-impregnated disks on the surface of the agar. Ensure adequate spacing between disks to prevent the overlap of inhibition zones.

  • Incubation: Incubate the plates at 35 ± 1 °C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[6] The results are interpreted as "susceptible," "intermediate," or "resistant" by comparing the zone diameters to standardized charts.[6]

Visualizations

Signaling Pathways in Antimicrobial Resistance

The following diagram illustrates a simplified model of a two-component signaling system, a common pathway bacteria use to adapt to environmental stresses, including the presence of antibiotics.[7] This system can regulate the expression of genes involved in resistance mechanisms such as efflux pumps and cell wall modifications.[7][8]

cluster_membrane Cellular Membrane SensorKinase Sensor Histidine Kinase Phosphorylation Phosphorylation SensorKinase->Phosphorylation Autophosphorylation Antibiotic Antibiotic (External Signal) Antibiotic->SensorKinase Binds to Sensor ResponseRegulator Response Regulator GeneExpression Resistance Gene Expression (e.g., Efflux Pump) ResponseRegulator->GeneExpression Activates Phosphorylation->ResponseRegulator Phosphorylates

Caption: A simplified model of a two-component signaling pathway involved in antibiotic resistance.

Experimental Workflow for Antimicrobial Efficacy Validation

The diagram below outlines a general workflow for the validation of a new antimicrobial agent's efficacy against resistant bacterial strains.

cluster_phenotypic Phenotypic Assays cluster_genotypic Genotypic Analysis MIC MIC Determination (Broth Microdilution) TimeKill Time-Kill Kinetics Assay MIC->TimeKill DataAnalysis Data Analysis & Comparison MIC->DataAnalysis DiskDiffusion Disk Diffusion (Kirby-Bauer) DiskDiffusion->DataAnalysis TimeKill->DataAnalysis PCR PCR for Resistance Genes PCR->DataAnalysis WGS Whole Genome Sequencing WGS->DataAnalysis Start Resistant Bacterial Strain Isolation Start->MIC Start->DiskDiffusion Start->PCR Start->WGS

Caption: General experimental workflow for validating antimicrobial efficacy.

References

The 6-Bromo Substituent: A Double-Edged Sword in the Antiviral Activity of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of quinoline derivatives is paramount in the quest for novel antiviral agents. A key area of interest is the impact of substitutions on the quinoline core, with the 6-position being a frequent target for modification. This guide provides a comparative analysis of how the presence of a 6-bromo substituent affects the antiviral properties of quinolines, drawing upon available experimental data to elucidate its multifaceted role.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1] In the context of antiviral drug discovery, modifications to this core are crucial for optimizing potency, selectivity, and pharmacokinetic profiles. Halogenation, particularly at the 6-position, is a common strategy employed to modulate these properties. The introduction of a bromine atom can influence a molecule's lipophilicity, electronic distribution, and ability to form halogen bonds, all of which can impact its interaction with viral or host cell targets.

However, the effect of a 6-bromo substituent is not universally predictable and appears to be highly dependent on both the specific quinoline scaffold and the target virus.

Comparative Analysis of Antiviral and Related Activities

Direct comparative studies detailing the antiviral efficacy of a 6-bromo-quinoline derivative against its non-brominated counterpart are not extensively available in the public domain. However, by examining structure-activity relationship (SAR) studies of related compounds and other 6-substituted quinolines, we can infer the potential impact of the 6-bromo group.

Evidence for Enhanced Activity

In the broader family of benzazines, which includes quinolines, the 6-bromo substituent has been shown to be advantageous. For instance, a study on quinazolinones, a related heterocyclic system, demonstrated that 6-bromo-substituted derivatives exhibited superior activity against human cytomegalovirus (HCMV) compared to their unsubstituted analogs. This suggests that for certain viral targets, the presence of bromine at this position can significantly enhance potency.

Furthermore, a quantitative structure-activity relationship (QSAR) study on quinoline derivatives as HIV-1 reverse transcriptase inhibitors indicated that electron-withdrawing substituents at the 6-position tend to increase antiviral activity. As bromine is an electron-withdrawing group, this finding supports the hypothesis that a 6-bromo substituent could be beneficial for anti-HIV activity.

Evidence for Diminished or Neutral Activity

Conversely, research on quinoline analogs as inhibitors of enterovirus D68 (EV-D68) has shown that substitution at the 6-position, including with halogens, can be detrimental to antiviral activity. The study concluded that for their specific scaffold, leaving the 6-position unsubstituted resulted in improved potency and a better selectivity index. This highlights the critical importance of the overall molecular context in determining the effect of a particular substituent.

Insights from Antimalarial Activity

While not antiviral data, studies on the antiplasmodial (antimalarial) activity of 6-substituted quinolines provide a compelling case for the positive influence of halogenation at the C6 position. A clear trend was observed where the potency increased with the electronegativity and size of the halogen, following the order: Hydrogen < Methoxy < Fluorine < Chlorine. Although bromine was not included in this specific series, the trend suggests it would likely confer significant activity.

Table 1: Comparative Antimalarial Activity of 6-Substituted Quinolines against P. falciparum

Compound ID6-SubstituentAntimalarial Activity (IC50 in nM)
1 H> 1000
2 OCH385.2
3 F52.8
4 Cl25.1

This table is adapted from a study on the antimalarial efficacy of 6-substituted quinolines and is provided as an illustrative example of the impact of C6 substitution.

Experimental Protocols

The evaluation of antiviral properties of quinoline derivatives typically involves a series of in vitro assays to determine their efficacy and cytotoxicity. Below are detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that is toxic to the host cells (CC50).

Methodology:

  • Cell Seeding: Seed host cells (e.g., Vero, MDCK, or HeLa cells) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Addition: Prepare serial dilutions of the 6-bromo-quinoline and control compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Assay

Objective: To determine the concentration of the compound that inhibits viral plaque formation by 50% (EC50).

Methodology:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Compound Treatment: After viral adsorption, remove the inoculum and wash the cells with PBS. Overlay the cells with a medium containing 1% low-melting-point agarose and serial dilutions of the test compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Reverse Transcriptase (RT) Assay (for Retroviruses like HIV)

Objective: To measure the inhibition of the viral reverse transcriptase enzyme.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, reverse transcriptase enzyme, and radioactively labeled dTTP.

  • Compound Addition: Add serial dilutions of the quinoline derivatives to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto glass fiber filters.

  • Scintillation Counting: Wash the filters to remove unincorporated nucleotides and measure the radioactivity using a scintillation counter.

  • IC50 Calculation: The IC50 value is the concentration of the compound that inhibits the reverse transcriptase activity by 50%.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and evaluation of antiviral compounds.

Antiviral_Screening_Workflow cluster_0 Compound Library cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Lead Identification Compound 6-Bromo-Quinolines & Analogs Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 Compound->Cytotoxicity Antiviral Primary Antiviral Screen (e.g., CPE Inhibition) Compound->Antiviral Analysis Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->Analysis DoseResponse Dose-Response Assay (e.g., Plaque Reduction) Determine EC50 Antiviral->DoseResponse DoseResponse->Analysis SAR Structure-Activity Relationship Analysis Analysis->SAR Lead Promising Lead Compounds SAR->Lead

Caption: A generalized workflow for the in vitro evaluation of antiviral candidates.

Conclusion

The influence of a 6-bromo substituent on the antiviral properties of quinolines is complex and not unidirectional. While evidence from related heterocyclic systems and certain SAR studies suggests that the electron-withdrawing nature of bromine can enhance antiviral activity, particularly against viruses like HIV and HCMV, other studies, such as those on enterovirus D68, indicate that it can be detrimental to potency. This underscores the importance of empirical testing for each specific quinoline scaffold against each target virus. The available data on related activities, such as antimalarial efficacy, strongly support the notion that halogenation at the 6-position is a viable strategy for enhancing the biological activity of quinolines. Future research should focus on direct, systematic comparisons of 6-bromo-quinolines with their non-brominated and other halogenated analogs to build a more comprehensive understanding of their antiviral potential.

References

Comparison of single-step cyclization versus traditional multi-step synthesis for quinolines.

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing Efficiency in Heterocyclic Chemistry: A Comparative Guide to Quinoline Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The synthetic route chosen to construct this vital heterocycle can significantly influence the speed and efficiency of drug discovery and development. This guide provides a detailed comparison between traditional multi-step syntheses and modern single-step cyclization strategies for producing quinolines. We will delve into the quantitative performance of these methods, provide detailed experimental protocols, and visualize the synthetic workflows to empower researchers in making informed decisions for their specific applications.

At a Glance: Single-Step vs. Multi-Step Synthesis

The primary distinction between these two approaches lies in procedural complexity and overall efficiency. Traditional methods, while foundational, often involve harsh reaction conditions and multiple stages, leading to lower yields and challenging purifications. In contrast, modern single-step methods, including one-pot and multicomponent reactions, offer a more streamlined, atom-economical approach, often under milder conditions.

FeatureTraditional Multi-Step Synthesis (e.g., Skraup)Single-Step Cyclization (e.g., Friedländer)
Reactants Aniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[1]2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group.[1]
Reaction Conditions Harsh: strongly acidic, high temperatures (often >150°C), and highly exothermic.[1][2]Generally milder; can be performed under acidic, basic, or neutral conditions.[1]
Procedural Complexity Multiple steps often required for precursor synthesis and purification.Often a one-pot reaction from readily available starting materials.[3]
Typical Yield Low to moderate and can be variable.[1][2]Generally good to excellent.[1]
Substrate Scope Primarily for unsubstituted or simply substituted quinolines.[1]Broad substrate scope, allowing for a wide variety of substituted quinolines.[1]
Key Advantages Utilizes simple and readily available starting materials.[2][4]High yields, milder conditions, and greater versatility in introducing substituents.[1][4]
Key Disadvantages Hazardous reaction conditions, often low yields, and limited scope for substitution.[1][5]Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[1]

Quantitative Performance Data

The following table summarizes typical experimental outcomes for two representative quinoline synthesis methods.

Synthesis MethodKey ReactantsCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
Skraup Synthesis Aniline, GlycerolConc. H₂SO₄, Nitrobenzene>1504-615-52
Friedländer Synthesis 2-Aminoacetophenone, AcetylacetoneKOHReflux295

Experimental Protocols

Traditional Multi-Step: Skraup Synthesis of Quinoline

This protocol is adapted from established literature and represents a classical approach to quinoline synthesis.

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate (optional, to moderate the reaction)

  • Sodium Hydroxide solution

  • Organic solvent (e.g., toluene or dichloromethane)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

  • Add nitrobenzene as the oxidizing agent. The addition of ferrous sulfate can help to control the exothermic nature of the reaction.

  • Heat the mixture cautiously. The reaction is notoriously exothermic and requires careful temperature management.[4]

  • After the initial vigorous reaction subsides, continue heating for several hours to ensure the reaction goes to completion.

  • Allow the mixture to cool and then carefully pour it into a large volume of water.

  • Neutralize the excess acid with a sodium hydroxide solution. This step should be performed with caution as it is also exothermic.

  • Extract the quinoline product with an organic solvent.[2]

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous salt like sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or chromatography to remove unreacted starting materials and tarry byproducts.[2]

Single-Step Cyclization: Friedländer Synthesis of 2,4-dimethylquinoline

This protocol illustrates a more modern, efficient, and higher-yielding approach to substituted quinolines.

Materials:

  • 2-Aminoacetophenone

  • Acetylacetone (2,4-pentanedione)

  • Potassium Hydroxide

  • Ethanol

Procedure:

  • Dissolve 2-aminoacetophenone and acetylacetone in ethanol in a round-bottom flask.

  • Add a catalytic amount of potassium hydroxide to the solution.

  • Heat the mixture to reflux for a few hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to afford pure 2,4-dimethylquinoline.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the traditional multi-step and single-step cyclization processes for quinoline synthesis.

Traditional_Multi_Step_Synthesis cluster_reactants Starting Materials cluster_process Process Aniline Aniline Mix Mixing & Heating (>150°C) Aniline->Mix Glycerol Glycerol Glycerol->Mix H2SO4 H₂SO₄ H2SO4->Mix Oxidant Oxidant Oxidant->Mix Quench Quenching (Water) Mix->Quench Exothermic Reaction Neutralize Neutralization (Base) Quench->Neutralize Extract Extraction Neutralize->Extract Purify Purification (Distillation/ Chromatography) Extract->Purify Product Quinoline Purify->Product Low to Moderate Yield

Caption: Workflow for the traditional Skraup synthesis of quinoline.

Single_Step_Cyclization cluster_reactants Starting Materials cluster_process Process AminoKetone 2-Aminoaryl Ketone OnePot One-Pot Reaction (Reflux) AminoKetone->OnePot MethyleneCompound α-Methylene Ketone MethyleneCompound->OnePot Catalyst Catalyst (Acid or Base) Catalyst->OnePot Workup Aqueous Workup & Extraction OnePot->Workup Condensation & Cyclodehydration Purify Purification (Chromatography/ Recrystallization) Workup->Purify Product Substituted Quinoline Purify->Product Good to Excellent Yield

References

Evaluating the impact of different functional groups on the biological activity of quinoline-3-carboxylates.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a privileged structure in medicinal chemistry. Among its derivatives, quinoline-3-carboxylates have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comprehensive evaluation of how different functional groups appended to the quinoline-3-carboxylate core influence their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to aid in the rational design of novel therapeutic agents.

Structure-Activity Relationship: Decoding the Influence of Functional Groups

The biological activity of quinoline-3-carboxylates is intricately linked to the nature and position of substituents on the quinoline ring. The carboxylic acid group at the C-3 position is widely considered essential for many of the observed biological effects, often acting as a key pharmacophore that interacts with biological targets.[1][2]

For anticancer activity , particularly through the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, specific structural features are crucial.[1][3] Bulky, hydrophobic substituents at the C-2 position are generally necessary for potent inhibition.[3] Furthermore, appropriate substitutions on the benzo portion of the quinoline ring can significantly modulate activity.[3] The carboxylate group itself is vital, forming key interactions, such as a salt bridge with arginine residues within the enzyme's binding pocket.[1][4]

In the realm of antimicrobial agents , the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety, annulated with an aromatic ring, is a cornerstone for antibacterial activity.[2] This core structure is characteristic of quinolone antibiotics. Substitutions at various positions play a critical role in defining the antibacterial spectrum and potency. For instance, a fluorine atom at the C-6 position and a piperazine or similar heterocyclic ring at the C-7 position are known to enhance antibacterial efficacy.[2]

The anti-inflammatory properties of quinoline-3-carboxylates are also dictated by their substitution patterns. For example, derivatives with a carboxamide moiety have shown potential as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, while those retaining the carboxylic acid have been associated with cyclooxygenase (COX) inhibition.[5] The specific nature and placement of substituents on the quinoline ring determine the compound's target specificity and overall anti-inflammatory profile.[5]

Data Presentation: A Comparative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of representative quinoline-3-carboxylate derivatives, showcasing the impact of various functional groups on their anticancer, antimicrobial, and anti-inflammatory efficacy.

Table 1: Anticancer Activity of Quinoline-3-Carboxylate Derivatives
Compound IDR1 (C-2 Position)R2 (C-6 Position)R3 (C-7 Position)Cancer Cell LineIC50 (µM)Reference
1a -Phenyl-H-HMCF-715.2Fictional Data
1b -Phenyl-F-HMCF-78.5Fictional Data
1c -Phenyl-H-ClMCF-710.1Fictional Data
1d -4-Fluorophenyl-F-HHCT1165.3Fictional Data
1e -4-Chlorophenyl-F-HHCT1164.8Fictional Data
Table 2: Antimicrobial Activity of Quinoline-3-Carboxylate Derivatives
Compound IDR1 (N-1 Position)R2 (C-6 Position)R3 (C-7 Position)Bacterial StrainMIC (µg/mL)Reference
2a -Ethyl-F-PiperazinylE. coli2.0Fictional Data
2b -Ethyl-F-4-MethylpiperazinylE. coli1.0Fictional Data
2c -Cyclopropyl-F-PiperazinylS. aureus0.5Fictional Data
2d -Ethyl-Cl-PiperazinylE. coli4.0Fictional Data
2e -Ethyl-F-PyrrolidinylS. aureus1.0Fictional Data
Table 3: Anti-inflammatory Activity of Quinoline-3-Carboxylate Derivatives
Compound IDR1 (C-2 Position)R2 (C-4 Position)AssayIC50 (µM)Reference
3a -Phenyl-OHLPS-induced NO production in RAW 264.7 cells12.5Fictional Data
3b -4-Methoxyphenyl-OHLPS-induced NO production in RAW 264.7 cells8.9Fictional Data
3c -Phenyl-NH-phenylCOX-2 Inhibition5.2Fictional Data
3d -Phenyl-OHTNF-α inhibition15.8Fictional Data
3e -4-Fluorophenyl-OHLPS-induced NO production in RAW 264.7 cells7.1Fictional Data

Mandatory Visualization

The following diagrams illustrate key signaling pathways affected by quinoline-3-carboxylates and a general workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start Starting Materials synthesis Chemical Synthesis (e.g., Gould-Jacobs, Doebner-von Miller) start->synthesis Reaction purification Purification (Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (Anticancer, Antimicrobial, Anti-inflammatory) characterization->in_vitro Pure Compounds sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar moa Mechanism of Action (e.g., Enzyme Inhibition, Pathway Analysis) in_vitro->moa Active Hits lead_optimization Lead Optimization sar->lead_optimization moa->lead_optimization DHODH_inhibition cluster_pathway De Novo Pyrimidine Biosynthesis aspartate Aspartate dihydroorotate Dihydroorotate aspartate->dihydroorotate carbamoyl_phosphate Carbamoyl Phosphate carbamoyl_phosphate->dihydroorotate orotate Orotate dihydroorotate->orotate DHODH ump UMP orotate->ump dna_rna DNA & RNA Synthesis ump->dna_rna quinoline Quinoline-3-carboxylate Derivative inhibition quinoline->inhibition inhibition->orotate Inhibition NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk Activation ikb IκBα ikk->ikb Phosphorylation p_ikb P-IκBα ikb->p_ikb p65 p65 p50 p50 nfkb_complex p65/p50/IκBα (Inactive NF-κB) nfkb_complex->p_ikb active_nfkb p65/p50 (Active NF-κB) nfkb_complex->active_nfkb Release ub_ikb Ub-IκBα p_ikb->ub_ikb Ubiquitination proteasome Proteasome ub_ikb->proteasome Degradation dna DNA active_nfkb->dna Translocation gene_transcription Gene Transcription (Pro-inflammatory mediators) dna->gene_transcription Binding quinoline Quinoline-3-carboxylate Derivative inhibition quinoline->inhibition inhibition->ikk Inhibition

References

In Silico Docking Analysis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Comparative Guide to Potential Enzyme Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential enzyme targets for Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate through in silico docking studies. While direct docking studies for this specific compound are not extensively available in published literature, this document synthesizes data from studies on structurally similar quinoline derivatives to predict potential interactions and guide future research. The quinoline scaffold is a well-established pharmacophore known for its diverse biological activities, including anticancer and antimicrobial effects.[1]

Introduction to this compound and In Silico Docking

This compound is a quinoline derivative recognized for its potential as an intermediate in the synthesis of bioactive molecules.[2][3] Its unique structure, featuring a bromine substitution, suggests the potential for specific interactions with biological targets, making it a compound of interest in drug discovery.[2][3] In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in modern drug discovery for its ability to screen virtual libraries of compounds against a specific protein target, thereby saving time and resources in the early stages of drug development.[5]

Comparative Docking Data of Quinoline Derivatives

To provide a reference for the potential efficacy of this compound, the following table summarizes the docking scores of various quinoline derivatives against several key enzyme targets implicated in diseases like cancer and HIV.[5][6] These enzymes represent potential targets for our compound of interest.

Derivative ClassTarget EnzymePDB IDDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
Pyrimidine-Substituted QuinolineHIV Reverse Transcriptase4I2P-10.67Rilpivirine-10.23
Pyrazoline-Substituted QuinolineHIV Reverse Transcriptase4I2P-8.54Elvitegravir-9.87
Quinoline-based CompoundsSerine/threonine kinase (STK10)6I2Y-8.222c (active ligand)-7.5
4-Oxoquinoline-3-carboxamideTopoisomerase II3QX3-7.8 (for 16b)VoreloxinNot Specified
4-Hydroxy-2-oxoquinoline-3-carboxamideTubulin1SA0Not SpecifiedCombretastatinNot Specified

Note: The docking scores presented are indicative of binding affinity, with more negative values suggesting stronger binding. The data is compiled from various studies and methodologies may differ.

Experimental Protocol for In Silico Molecular Docking

A typical molecular docking workflow involves several key steps to ensure the accuracy and reliability of the results.[1]

1. Ligand and Protein Preparation:

  • Ligand Preparation: The three-dimensional structure of this compound is generated and optimized to achieve the most stable conformation. This involves energy minimization using force fields like MMFF94.[1]

  • Protein Preparation: The 3D crystal structure of the target enzyme is obtained from a public repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[1]

2. Docking Simulation:

  • Software: Various software packages can be used for docking, including AutoDock Vina, Schrödinger Maestro, and Discovery Studio.[1]

  • Grid Generation: A grid box is defined around the active site of the enzyme to specify the search space for the ligand.[1]

  • Docking Algorithm: The docking program systematically explores different conformations and orientations of the ligand within the grid box, calculating the binding energy for each pose. The pose with the lowest binding energy is considered the most likely binding mode.[1]

3. Analysis of Results:

  • Binding Affinity: The docking score or binding energy is used to estimate the affinity of the ligand for the protein.[1]

  • Interaction Analysis: The specific interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of binding.

Visualizing Molecular Docking and Signaling Pathways

To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline derivatives.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking pose_analysis Pose Analysis & Scoring (Binding Affinity) docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, etc.) pose_analysis->interaction_analysis

Caption: A generalized workflow for in silico molecular docking studies.

topoisomerase_pathway DNA DNA Supercoiling TopoII Topoisomerase II DNA->TopoII binds to Cleavage DNA Double-Strand Break (Transient) TopoII->Cleavage induces Relaxation DNA Relaxation Cleavage->Relaxation Apoptosis Apoptosis Cleavage->Apoptosis leads to Religation DNA Religation Relaxation->Religation Quinoline Quinoline Derivative (e.g., Voreloxin) Quinoline->Cleavage stabilizes cleavable complex

Caption: Topoisomerase II inhibition pathway, a target for quinoline-based anticancer agents.[7]

Conclusion

While specific in silico docking data for this compound remains to be published, the extensive research on similar quinoline derivatives provides a strong rationale for investigating its potential against key enzymatic targets in cancer and infectious diseases. The comparative data and standardized protocol presented in this guide offer a foundational framework for researchers to initiate and conduct their own in silico evaluations of this promising compound. The visualization of the docking workflow and a relevant signaling pathway further aids in conceptualizing the experimental and biological context of such studies. Future computational and experimental work is warranted to fully elucidate the therapeutic potential of this compound.

References

A Comparative Analysis of Quoline-Based Inhibitors Targeting DNA Gyrase and Topoisomerase IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quinoline-based inhibitors targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. The information presented is curated from recent scientific literature to assist in the research and development of novel antibacterial agents. This document details the inhibitory activities, experimental methodologies, and mechanistic insights of these compounds.

Introduction to Quinolones and Their Targets

Quinolones are a major class of broad-spectrum antibiotics that function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them excellent targets for antibacterial drugs.[1][2][3][4] DNA gyrase, a tetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA.[1][5] Topoisomerase IV, consisting of two ParC and two ParE subunits, is primarily involved in decatenating replicated daughter chromosomes.[1] Quinolones trap these enzymes in a covalent complex with DNA, leading to double-strand breaks and ultimately cell death.[2][3][4][5][6] The emergence of drug-resistant bacterial strains necessitates the continued development of novel quinoline derivatives with improved efficacy and reduced toxicity.[5]

Comparative Inhibitory Activity

The following tables summarize the 50% inhibitory concentrations (IC50) and Minimum Inhibitory Concentrations (MIC) of various quinoline-based inhibitors against DNA gyrase and topoisomerase IV from different bacterial species. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.

Table 1: Inhibitory Activity (IC50) of Quinolones against DNA Gyrase and Topoisomerase IV from Enterococcus faecalis
CompoundDNA Gyrase IC50 (µg/ml)Topoisomerase IV IC50 (µg/ml)
Sitafloxacin1.381.42
Gatifloxacin5.604.24
Tosufloxacin11.63.89
Sparfloxacin25.719.1
Ciprofloxacin27.89.30
Levofloxacin28.18.49

Data sourced from a study on the inhibitory activities of quinolones against DNA gyrase and topoisomerase IV of Enterococcus faecalis.[7]

Table 2: Inhibitory Activity (IC50) of Quinolones against Topoisomerase IV from Staphylococcus aureus
CompoundTopoisomerase IV IC50 (µg/ml)
DU-6859a0.45
DV-7751a1.5
Tosufloxacin1.8
Levofloxacin2.3
Ciprofloxacin2.5
Sparfloxacin7.4
DR-335497

This data highlights that for many newer quinolones, topoisomerase IV is the primary target in S. aureus, with IC50 values being 2 to 20 times lower than those for DNA gyrase.[8]

Table 3: Inhibitory Activity (IC50) of Quinolones against DNA Gyrase from Staphylococcus aureus and Pseudomonas aeruginosa
CompoundS. aureus DNA Gyrase IC50 (µg/ml)P. aeruginosa DNA Gyrase IC50 (µg/ml)
Q-352.511
8-fluoro-Q-357.85.2
8-hydro-Q-356817

The introduction of a methoxy group at the C-8 position of the quinolone scaffold has been shown to enhance antibacterial activity against Gram-positive bacteria.[9]

Table 4: Inhibitory Activity (IC50) and Minimum Inhibitory Concentration (MIC) of Quinolones against Mycobacterium tuberculosis
CompoundDNA Gyrase IC50 (µg/ml)MIC (µg/ml)
Gatifloxacin2-30.12
Sparfloxacin2-3-
Sitafloxacin2-3-
Clinafloxacin2-3-
Pipemidic acid>1000128
Nalidixic acid>1000128

A strong correlation (R² = 0.9) has been observed between the gyrase IC50 and the MIC for M. tuberculosis, suggesting that the DNA supercoiling inhibition assay is a reliable predictor of antimycobacterial activity.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to evaluate quinoline-based inhibitors.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Enzyme and Substrate Preparation : Purified DNA gyrase subunits (GyrA and GyrB) are reconstituted. The substrate is typically relaxed pBR322 plasmid DNA.

  • Reaction Mixture : The reaction buffer generally contains Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP, and bovine serum albumin (BSA).[11]

  • Inhibition Assay : Varying concentrations of the quinoline inhibitor are pre-incubated with the DNA gyrase. The supercoiling reaction is initiated by the addition of relaxed plasmid DNA and ATP.

  • Reaction Termination and Analysis : The reaction is incubated at 37°C and then stopped by the addition of a stop solution (containing SDS and EDTA). The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.

  • Data Analysis : The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized. The intensity of the band corresponding to the supercoiled DNA is quantified to determine the extent of inhibition. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.[7]

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to decatenate, or unlink, kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles.

  • Enzyme and Substrate Preparation : Purified topoisomerase IV subunits (ParC and ParE) are used. The substrate is kDNA.

  • Reaction Mixture : The reaction buffer typically includes HEPES-KOH, potassium glutamate, magnesium acetate, DTT, ATP, and albumin.[11]

  • Inhibition Assay : The inhibitor at various concentrations is incubated with topoisomerase IV. The decatenation reaction is started by adding kDNA and ATP.

  • Reaction Termination and Analysis : The reaction is allowed to proceed at 37°C and is then terminated. The products are analyzed by agarose gel electrophoresis.

  • Data Analysis : Decatenated minicircles migrate faster into the gel than the catenated kDNA network. The disappearance of the kDNA band and the appearance of the minicircle band are monitored. The IC50 is the inhibitor concentration that results in a 50% reduction in decatenation activity.[8]

Visualizing Mechanisms and Workflows

The following diagrams illustrate the mechanism of action of quinoline inhibitors, a typical experimental workflow for their evaluation, and the structure-activity relationships that govern their efficacy.

signaling_pathway cluster_enzyme Bacterial Cell cluster_inhibitor Inhibition Mechanism cluster_outcome Cellular Outcome DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA Bacterial DNA DNA_Gyrase->DNA Introduces negative supercoils Cleavage_Complex Stable Quinolone-Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Topo_IV Topoisomerase IV (ParC/ParE) Topo_IV->DNA Decatenates replicated chromosomes Topo_IV->Cleavage_Complex Quinolone Quinolone Inhibitor Quinolone->DNA_Gyrase Quinolone->Topo_IV Quinolone->Cleavage_Complex Traps DS_Breaks Double-Strand DNA Breaks Cleavage_Complex->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of quinoline inhibitors.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Quinolone Derivatives Gyrase_Assay DNA Gyrase Supercoiling Assay Synthesis->Gyrase_Assay Topo_Assay Topoisomerase IV Decatenation Assay Synthesis->Topo_Assay MIC_Test MIC Determination (Antibacterial Susceptibility) Synthesis->MIC_Test IC50 IC50 Calculation Gyrase_Assay->IC50 Topo_Assay->IC50 MIC MIC Value MIC_Test->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR

Caption: Experimental workflow for evaluating quinoline inhibitors.

structure_activity_relationship cluster_core Quinolone Scaffold cluster_substituents Key Substitutions cluster_activity Biological Activity Core Quinolone Core N1 N-1 Substituent (e.g., Cyclopropyl) Core->N1 C6 C-6 Substituent (e.g., Fluorine) Core->C6 C7 C-7 Substituent (e.g., Piperazinyl ring) Core->C7 C8 C-8 Substituent (e.g., Methoxy) Core->C8 Potency Antibacterial Potency N1->Potency Increases C6->Potency Increases C7->Potency Modulates Selectivity Enzyme Selectivity (Gyrase vs. Topo IV) C7->Selectivity Influences C8->Potency Enhances vs. Gram-positives PK Pharmacokinetics Potency->PK

Caption: Structure-activity relationships of quinoline inhibitors.

References

Safety Operating Guide

Proper Disposal of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Barcelona, Spain - For researchers, scientists, and drug development professionals handling Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this halogenated quinoline derivative, aligning with general best practices for hazardous chemical waste management.

This compound should be treated as hazardous waste. Discharge into the environment, including drains and waterways, must be strictly avoided.[1] The primary disposal route involves collection in designated, sealed containers for removal by a licensed hazardous waste disposal service.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat, must be worn to avoid skin and eye contact.[1] In case of accidental contact, wash the affected skin area with soap and plenty of water, and for eye contact, rinse with pure water for at least 15 minutes, seeking medical attention in both instances.[1]

Summary of Chemical and Physical Properties

A clear understanding of the compound's properties is essential for safe handling and disposal.

PropertyValue
CAS Number 122794-99-4
Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
Appearance Solid
Melting Point >280 °C
GHS Hazard Classification Eye Irritant (H319)

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure compound, contaminated solutions, and any contaminated lab materials (e.g., pipette tips, weighing boats, gloves).

  • This compound is a halogenated organic substance. It is crucial to segregate this waste from non-halogenated chemical waste to ensure proper disposal and to prevent potentially hazardous reactions.

2. Waste Collection and Containment:

  • Use a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds" and should specifically list "this compound."

  • For solid waste, collect in a securely sealed container.[1]

  • For solutions, use a screw-cap container. Do not overfill; leave adequate headspace for potential vapor expansion.

  • Always keep the waste container closed when not in use.[1]

3. Contaminated Materials:

  • Any materials that have come into direct contact with this compound, such as gloves, absorbent pads from a spill cleanup, or disposable labware, must also be disposed of as hazardous waste in the same designated container.

4. Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • The storage area should be clearly marked as a hazardous waste accumulation point.

5. Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

  • Never attempt to dispose of this compound down the drain or in regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated solutions) waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, labware) waste_type->contaminated_materials Materials collect_waste Collect in Designated Halogenated Waste Container solid_waste->collect_waste liquid_waste->collect_waste contaminated_materials->collect_waste label_container Label Container Correctly 'Hazardous Waste: Halogenated Organic' collect_waste->label_container seal_container Securely Seal Container label_container->seal_container store_waste Store in Secondary Containment in a Ventilated Area seal_container->store_waste contact_ehs Contact EHS for Pickup by Licensed Disposal Service store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for handling Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate in a laboratory setting. The information is compiled from safety data for the compound and structurally similar quinoline derivatives to ensure a comprehensive overview of safe handling, personal protection, and disposal protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Summary of Potential Hazards

Hazard StatementClassificationPrecautionary Statement
Causes serious eye irritationEye Irrit. 2AP305 + P351 + P338
Causes skin irritationSkin Irrit. 2P264, P280, P302+P352
May cause respiratory irritationSTOT SE 3P261, P271, P304+P340
Harmful if swallowed or in contact with skinAcute Tox. 4P301+P312, P302+P312
Suspected of causing genetic defectsMuta. 2P202, P280
May cause cancerCarc. 1BP202, P280
Toxic to aquatic life with long lasting effectsAquatic Chronic 2P273

Table 2: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.Must meet appropriate government standards such as NIOSH (US) or EN 166 (EU). Provides crucial protection from splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.Inspect gloves for integrity before use. Dispose of contaminated gloves properly after handling the compound.
Skin and Body Protection Laboratory coat.A disposable gown is recommended for operations with a higher risk of contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with a particulate filter is recommended.In case of inadequate ventilation, wear respiratory protection.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk and environmental impact.

Handling Procedures
  • Preparation : Ensure all necessary PPE is available and in good condition. Read and understand the available safety information before starting any procedure.

  • Engineering Controls : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the solid.

  • Personal Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Spill Management : In case of a spill, evacuate the area. For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound should be treated as hazardous waste.

  • Waste Collection : Collect all solid waste and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.

  • Disposal : Dispose of the hazardous waste through an authorized waste disposal company, following all local, state, and federal regulations. Avoid release into the environment.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review Safety Data B Don Appropriate PPE A->B C Work in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Spill or Exposure Occurs H Follow Emergency Procedures G->H

Caption: Workflow for Safe Chemical Handling

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
Reactant of Route 2
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.